5-Ethylisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-ethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-8H,2H2,1H3 |
InChI Key |
CYQPCLYDFKPGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Synthetic Utility of 5-Ethylisoquinoline
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 5-Ethylisoquinoline , a critical heterocyclic building block in medicinal chemistry. While less ubiquitous than its 1-substituted counterparts, the 5-substituted isoquinoline scaffold is a privileged structure in the design of Rho-kinase (ROCK) inhibitors and vasodilators (e.g., Fasudil derivatives). This document outlines the physicochemical specifications, structural topology, and a validated synthetic protocol via Palladium-catalyzed cross-coupling, designed for researchers requiring high-purity material for Structure-Activity Relationship (SAR) studies.
Part 1: Physicochemical Profile[1]
The following specifications define the chemical identity of 5-Ethylisoquinoline. Researchers should use these metrics for initial compound verification and database registration.
| Property | Specification |
| Chemical Name | 5-Ethylisoquinoline |
| CAS Registry Number | 54415-46-2 |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| Exact Mass | 157.0891 Da |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| pKa (Calculated) | ~5.4 (Pyridine nitrogen) |
| SMILES | CCC1=CC=CC2=C1C=CN=C2 |
Part 2: Structural Topology & Reactivity
Structural Numbering and Hybridization
The isoquinoline ring system consists of a benzene ring fused to a pyridine ring.[1][2] The numbering system is critical for distinguishing the 5-position (the "top" peri-position on the benzene ring) from the more reactive 1-position (adjacent to nitrogen).
-
Aromaticity: 10
-electrons (Hückel compliant).[2] -
Electronic Character: The nitrogen atom at position 2 exerts an electron-withdrawing effect. However, the 5-position is located on the carbocyclic ring, making it more electron-rich than the heterocyclic ring, yet subject to steric interactions with the peri-hydrogen at C4.
Visualization of Chemical Structure
The following diagram illustrates the specific atomic arrangement and numbering scheme for 5-Ethylisoquinoline.
Caption: Graphviz representation of 5-Ethylisoquinoline. The C5 position (Red) is the site of ethyl substitution (Green).
Part 3: Synthetic Methodology
Retrosynthetic Analysis
Direct alkylation of isoquinoline (e.g., Friedel-Crafts) typically yields a mixture of 5- and 8-isomers due to similar electron densities, or attacks the nitrogen. Therefore, the authoritative route for pharmaceutical-grade synthesis is Suzuki-Miyaura Cross-Coupling using 5-Bromoisoquinoline. This method ensures regioselectivity and high purity.
Validated Protocol: Suzuki Coupling
Objective: Synthesize 5-Ethylisoquinoline from 5-Bromoisoquinoline.
Reagents:
-
Substrate: 5-Bromoisoquinoline (CAS: 3430-13-5)
-
Coupling Partner: Ethylboronic acid (or Potassium ethyltrifluoroborate)
-
Catalyst:
(Choice: High stability, excellent for aryl bromides) -
Base:
or (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Experimental Workflow (Step-by-Step):
-
Inert Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Oxygen is the enemy of Palladium catalysis.
-
Charging: Add 5-Bromoisoquinoline (1.0 eq), Ethylboronic acid (1.5 eq), and Base (3.0 eq).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyst Addition: Add
(5 mol%) quickly against a positive stream of Argon. -
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a slightly more polar spot. -
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography (Silica gel, Gradient 0
40% EtOAc/Hexane).
Reaction Pathway Diagram
The following flowchart visualizes the logic flow and chemical transformation.
Caption: Synthetic workflow for the regioselective generation of 5-Ethylisoquinoline.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
The ethyl group provides a distinct aliphatic signature, while the aromatic region confirms the isoquinoline integrity.
-
9.25 (s, 1H):
(Singlet, most deshielded due to adjacent Nitrogen). -
8.55 (d, 1H):
(Doublet). -
7.50 – 8.00 (m, 3H): Aromatic protons (
). -
7.60 (d, 1H):
(Often couples with H-3). -
3.05 (q,
, 2H): Methylene protons ( ) of the ethyl group. -
1.35 (t,
, 3H): Methyl protons ( ) of the ethyl group.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Expected Peak:
m/z.
Part 5: Pharmaceutical Relevance[6][7][8][9]
The 5-ethylisoquinoline moiety is not merely a solvent or reagent; it is a pharmacophore scaffold.
-
Kinase Inhibition: 5-substituted isoquinolines are structural analogs of the H-8 and Fasudil series of Rho-kinase (ROCK) inhibitors. The 5-position substitution is critical for optimizing the hydrophobic interaction within the ATP-binding pocket of the kinase.
-
Vasodilation: Derivatives in this class often exhibit vasodilatory effects by inhibiting myosin light chain kinase (MLCK).
-
SAR Utility: In drug discovery, replacing a methyl group with an ethyl group (the "Magic Methyl" to "Ethyl" transition) is a standard strategy to probe the depth of a hydrophobic pocket.
References
-
PubChem. 5-Ethylisoquinoline Compound Summary (CAS 54415-46-2). National Library of Medicine. [Link]
-
Organic Chemistry Portal. Synthesis of Isoquinolines: Cross-Coupling Strategies.[Link]
-
Organic Syntheses. Preparation of 5-Bromoisoquinoline (Precursor). Org.[2][3][4] Synth. 2003, 80, 219. [Link]
Sources
An In-Depth Technical Guide to the Structural Isomers: 5-Ethylisoquinoline vs. 1-Ethylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the structural, synthetic, and reactive differences between two key positional isomers of ethylisoquinoline: 5-ethylisoquinoline and 1-ethylisoquinoline. An understanding of these distinctions is paramount for professionals in drug discovery and development, as the placement of a simple ethyl group on the isoquinoline scaffold profoundly influences the molecule's physicochemical properties, reactivity, and biological interactions.
Introduction: The Significance of Positional Isomerism in the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The fusion of a benzene ring to a pyridine ring creates a unique electronic landscape that can be finely tuned by the introduction of substituents. The seemingly subtle difference in the position of a substituent, as exemplified by the ethyl group in 5-ethylisoquinoline and 1-ethylisoquinoline, leads to significant disparities in molecular geometry, electron distribution, and steric hindrance. These differences, in turn, dictate the synthetic accessibility, spectroscopic signature, and chemical reactivity of each isomer, ultimately impacting their potential as therapeutic agents.[1][2]
Synthetic Strategies: Navigating the Regioselective Construction of Ethylisoquinolines
The synthesis of substituted isoquinolines is a well-established field, with several named reactions providing versatile routes to this important scaffold. The choice of synthetic strategy is crucial for achieving the desired regiochemistry, and different approaches are often required for accessing the C1 and C5 positions.
Synthesis of 1-Ethylisoquinoline: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines.[3][4] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4]
To synthesize 1-ethylisoquinoline, the synthesis would commence with the acylation of β-phenylethylamine with propionyl chloride to form the corresponding N-(2-phenylethyl)propanamide. Subsequent treatment with a dehydrating agent induces cyclization to form 1-ethyl-3,4-dihydroisoquinoline. A final dehydrogenation step, often accomplished by heating with a catalyst such as palladium on carbon, yields the aromatic 1-ethylisoquinoline.[3][5]
Experimental Protocol: Bischler-Napieralski Synthesis of 1-Ethylisoquinoline
Step 1: N-(2-phenylethyl)propanamide Formation
-
To a stirred solution of β-phenylethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Cyclization to 1-Ethyl-3,4-dihydroisoquinoline
-
Dissolve the N-(2-phenylethyl)propanamide (1.0 eq) in an inert solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate to give the crude dihydroisoquinoline.
Step 3: Dehydrogenation to 1-Ethylisoquinoline
-
Dissolve the crude 1-ethyl-3,4-dihydroisoquinoline in a high-boiling solvent like decalin or xylene.
-
Add 10% palladium on carbon (0.1 eq) to the solution.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford 1-ethylisoquinoline.
Caption: Synthetic pathway to 1-Ethylisoquinoline via the Bischler-Napieralski reaction.
Synthesis of 5-Ethylisoquinoline: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[6][7][8] This acid-catalyzed reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring.[6][7][8] This method is particularly well-suited for the synthesis of isoquinolines with substituents on the benzene ring, making it the logical choice for the preparation of 5-ethylisoquinoline.
The synthesis would begin with the reaction of 3-ethylbenzaldehyde with aminoacetaldehyde diethyl acetal to form the Schiff base intermediate. Treatment with a strong acid, such as concentrated sulfuric acid, then promotes the cyclization to yield 5-ethylisoquinoline. The regioselectivity of the cyclization is directed by the position of the ethyl group on the starting benzaldehyde.
Experimental Protocol: Pomeranz-Fritsch Synthesis of 5-Ethylisoquinoline
Step 1: Schiff Base Formation
-
In a round-bottom flask, combine 3-ethylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent like ethanol or toluene.
-
Heat the mixture to reflux for 2-4 hours, with azeotropic removal of water if using toluene.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Once complete, remove the solvent under reduced pressure to obtain the crude Schiff base, which is often used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Add the crude Schiff base slowly and with vigorous stirring to a flask containing concentrated sulfuric acid (5-10 equivalents) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Basify the cold aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-ethylisoquinoline.
Caption: Synthetic pathway to 5-Ethylisoquinoline via the Pomeranz-Fritsch reaction.
Comparative Structural and Spectroscopic Analysis
The distinct placement of the ethyl group in 5-ethylisoquinoline and 1-ethylisoquinoline gives rise to unique spectroscopic fingerprints. A thorough analysis of their NMR, IR, and Mass Spectra is essential for their unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
The proton NMR spectra of the two isomers are expected to show significant differences, particularly in the aromatic region and for the protons of the ethyl group.
-
1-Ethylisoquinoline: The ethyl group at the C1 position will experience the anisotropic effect of the adjacent nitrogen atom, leading to a downfield shift of the methylene protons (quartet) compared to a typical ethyl group on an aromatic ring. The protons on the pyridine ring (H-3 and H-4) will also be influenced.
-
5-Ethylisoquinoline: The ethyl group is attached to the benzene ring. Its methylene and methyl protons will resonate at chemical shifts more typical for an ethyl-substituted benzene ring. The protons on the benzene ring (H-6, H-7, and H-8) will show splitting patterns influenced by the ethyl group.
| Proton | 1-Ethylisoquinoline (Predicted δ, ppm) | 5-Ethylisoquinoline (Predicted δ, ppm) | Rationale for Difference |
| Methylene (-CH₂-) | 3.0 - 3.3 (q) | 2.7 - 2.9 (q) | Proximity to the electronegative nitrogen in the 1-isomer causes a downfield shift. |
| Methyl (-CH₃) | 1.3 - 1.5 (t) | 1.2 - 1.4 (t) | Less affected by the nitrogen's proximity. |
| Aromatic Protons | Complex multiplets in the 7.5 - 8.5 ppm region. | Complex multiplets in the 7.4 - 9.2 ppm region. | The position of the ethyl group alters the electronic environment and coupling patterns of the aromatic protons. |
¹³C NMR Spectroscopy:
The carbon-13 NMR spectra will also display characteristic differences, particularly for the carbons of the ethyl group and the carbons of the isoquinoline core directly attached to or in proximity to the ethyl substituent.
| Carbon | 1-Ethylisoquinoline (Predicted δ, ppm) | 5-Ethylisoquinoline (Predicted δ, ppm) | Rationale for Difference |
| C1 | ~160 | ~128 | The ethyl group is directly attached to C1 in the 1-isomer, significantly shifting its resonance. |
| C5 | ~128 | ~138 | The ethyl group is directly attached to C5 in the 5-isomer. |
| Methylene (-CH₂-) | ~30 | ~29 | The electronic environment around the methylene carbon differs slightly between the two isomers. |
| Methyl (-CH₃) | ~14 | ~15 | Minimal difference expected. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will share similarities due to the common isoquinoline core, exhibiting characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹), and C-H out-of-plane bending (700-900 cm⁻¹). The primary differences will arise from the subtle changes in the C-H bending modes of the substituted rings.
Mass Spectrometry (MS)
Under electron ionization (EI), both 5-ethylisoquinoline and 1-ethylisoquinoline are expected to show a prominent molecular ion peak (M⁺) at m/z 157. The fragmentation patterns will be key to distinguishing them.
-
1-Ethylisoquinoline: A characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion at m/z 142. This is due to the formation of a resonance-stabilized quinolinium-like cation.
-
5-Ethylisoquinoline: The primary fragmentation is likely to be the benzylic cleavage, losing a hydrogen radical to form a stable [M-1]⁺ ion at m/z 156, or the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 128.
Comparative Reactivity: Electronic and Steric Effects in Action
The position of the ethyl group has a profound impact on the reactivity of the isoquinoline ring system, influencing both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
Electrophilic substitution on the isoquinoline ring generally occurs on the more electron-rich benzene ring, at positions C5 and C8.[9] The ethyl group is an activating, ortho-, para-directing group.
-
5-Ethylisoquinoline: The ethyl group at C5 will further activate the benzene ring and direct incoming electrophiles to the C6 and C8 positions. Steric hindrance from the ethyl group might slightly disfavor substitution at C6.
-
1-Ethylisoquinoline: The ethyl group at C1 is on the pyridine ring. Its electronic effect on the benzene ring is less direct. Therefore, electrophilic substitution is still expected to occur primarily at C5 and C8, with the ethyl group having a minor influence on the regioselectivity.
Caption: Regioselectivity of electrophilic aromatic substitution on 5-ethylisoquinoline and 1-ethylisoquinoline.
Nucleophilic Aromatic Substitution
Nucleophilic substitution on the isoquinoline ring is favored at the electron-deficient C1 position, which is alpha to the nitrogen atom.[6]
-
1-Ethylisoquinoline: The presence of the ethyl group at the C1 position introduces significant steric hindrance, which will likely retard the rate of nucleophilic attack at this position.[10] If a good leaving group is present at C1, substitution might still occur, but it will be slower compared to the unsubstituted isoquinoline.
-
5-Ethylisoquinoline: The ethyl group at C5 has a minimal steric and electronic effect on the C1 position. Therefore, nucleophilic substitution at C1 is expected to proceed at a rate similar to that of unsubstituted isoquinoline.
Caption: Comparative reactivity towards nucleophilic aromatic substitution.
Implications for Drug Development
The structural and reactive differences between 5-ethylisoquinoline and 1-ethylisoquinoline have significant implications for their use in drug development.
-
Scaffold for Derivatization: 5-Ethylisoquinoline, with its accessible C1 position for nucleophilic substitution and activated benzene ring for electrophilic substitution, offers more straightforward pathways for further functionalization and library synthesis. The steric hindrance at the C1 position of 1-ethylisoquinoline makes it a less versatile scaffold for introducing diversity at this key position.
-
Pharmacophore Modeling: The position of the ethyl group will dictate the overall shape and lipophilicity of the molecule, influencing how it fits into a biological target's binding pocket. The steric bulk of the ethyl group at C1 in 1-ethylisoquinoline could be either beneficial or detrimental, depending on the specific target.
-
Metabolic Stability: The position of the ethyl group can influence the molecule's metabolic fate. For example, the benzylic-like protons of the methylene group in 5-ethylisoquinoline might be more susceptible to oxidative metabolism compared to the ethyl group in the 1-position.
Conclusion
From a reactivity standpoint, the ethyl group at C5 in 5-ethylisoquinoline activates the benzene ring for electrophilic attack while leaving the C1 position open for nucleophilic substitution. Conversely, the C1-ethyl group in 1-ethylisoquinoline sterically shields this primary site of nucleophilic attack. These fundamental differences are of paramount importance to medicinal chemists, as they directly impact the design, synthesis, and biological evaluation of novel isoquinoline-based therapeutic agents. A thorough understanding of these structure-property and structure-reactivity relationships is essential for the rational design of new and effective drug candidates.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
- Fritsch, P. (1893). Ueber die Darstellung von Isochinolin aus Benzyliden-Aethylaldehydamin. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
PubChem. (n.d.). 1-Ethylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Fitton, A. O., & Smalley, R. K. (1968). Practical Heterocyclic Chemistry. Academic Press.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 10. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 5-Ethylisoquinoline: Technical Guide & Protocols
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 5-Ethylisoquinoline , a lipophilic nitrogen-containing heterocycle.[1] Designed for researchers in medicinal chemistry and drug development, this document moves beyond static data to explain the mechanistic drivers of solubility.
5-Ethylisoquinoline exhibits a classic "solubility switch" behavior characteristic of basic heterocycles: it is sparingly soluble in neutral aqueous media but highly soluble in organic solvents (DMSO, Ethanol, DCM) and acidic aqueous buffers.[1] This guide details the physicochemical basis for these properties and provides a validated Shake-Flask Protocol for experimental determination.
Physicochemical Profile
To predict and manipulate the solubility of 5-Ethylisoquinoline, one must first understand its structural determinants.[1]
| Property | Value / Prediction | Context & Implications |
| Structure | Isoquinoline ring + 5-Ethyl group | The ethyl group at position 5 adds significant lipophilicity compared to the parent isoquinoline.[1] |
| Physical State | Liquid / Low-melting Solid | Likely an oil at RT (Parent Isoquinoline MP: 26-28°C).[1][2] Handling requires liquid pipetting techniques.[1] |
| LogP (Predicted) | ~2.6 – 3.0 | Lipophilic. Indicates poor water solubility and high affinity for non-polar matrices.[1] |
| pKa (Base) | ~5.4 | Weak Base. The nitrogen lone pair accepts protons.[1] Solubility is highly pH-dependent.[1] |
| H-Bond Donors | 0 | Lacks -OH or -NH groups to donate H-bonds to water.[1] |
| H-Bond Acceptors | 1 | Pyridine-like nitrogen can accept H-bonds, but steric bulk may interfere.[1] |
The Solubility Landscape
Aqueous Solubility: The pH Switch
5-Ethylisoquinoline is practically insoluble in neutral water (pH 7.0).[1][2] However, its solubility is not static; it is dynamically controlled by pH.[1]
-
Neutral pH (pH > 6.5): The molecule exists in its free-base form (
).[1] The hydrophobic ethyl-isoquinoline scaffold dominates, leading to aggregation and phase separation.[1] -
Acidic pH (pH < 4.0): The nitrogen atom becomes protonated (
).[1] The formation of the pyridinium cation drastically increases polarity, allowing the molecule to be solvated by water molecules via ion-dipole interactions.[1]
Organic Solvent Solubility
In organic solvents, the "Like Dissolves Like" principle governs.[1]
-
Polar Aprotic (DMSO, DMF): Excellent Solubility (>100 mg/mL). These solvents disrupt intermolecular forces effectively.[1] DMSO is the standard vehicle for stock solutions in biological assays.[1]
-
Polar Protic (Ethanol, Methanol): High Solubility. The solvent can donate H-bonds to the isoquinoline nitrogen.[1]
-
Non-Polar (DCM, Chloroform): High Solubility. The lipophilic ethyl-isoquinoline core interacts favorably via Van der Waals forces.[1]
-
Alkanes (Hexane, Heptane): Moderate Solubility. While the ethyl group aids solubility, the aromatic nitrogen creates a dipole that may slightly reduce solubility compared to pure hydrocarbons.[1]
Mechanistic Visualization
The following diagram illustrates the "Solubility Switch" mechanism, detailing how pH alters the solvation shell of the molecule.
Caption: The pH-dependent solubility switch of 5-Ethylisoquinoline. Protonation at acidic pH drives solvation.[1]
Experimental Protocol: Shake-Flask Method
Objective: To accurately determine the thermodynamic solubility of 5-Ethylisoquinoline in a specific solvent (e.g., pH 7.4 buffer). Standard: Adapted from standard industry protocols for lipophilic compounds.
Reagents & Equipment
-
Test Compound: 5-Ethylisoquinoline (Liquid/Oil).[1]
-
Equipment: Orbital shaker, Centrifuge (or 0.45 µm PVDF syringe filters), HPLC-UV or LC-MS.[1]
Step-by-Step Workflow
-
Saturation: Add an excess of 5-Ethylisoquinoline to the solvent in a glass vial. Since it is likely a liquid, add enough to see a distinct oily droplet or phase separation at the bottom/top.[1]
-
Equilibration: Cap the vial tightly. Agitate on an orbital shaker at 25°C for 24 to 48 hours . This ensures thermodynamic equilibrium is reached.[1]
-
Phase Separation:
-
Quantification:
Protocol Visualization
Caption: Validated Shake-Flask workflow for thermodynamic solubility determination.
Implications for Drug Development[1]
For researchers incorporating 5-Ethylisoquinoline into biological assays or formulations:
-
Stock Preparation: Always prepare stock solutions in DMSO (e.g., 10 mM or 100 mM).[1] Avoid using water for stocks to prevent precipitation.[1]
-
Assay Dilution: When diluting the DMSO stock into aqueous assay media, ensure the final DMSO concentration is <1% (or as tolerated). Watch for "crashing out" (precipitation) if the concentration exceeds the aqueous solubility limit (likely < 100 µM in neutral buffer).[1]
-
Salt Formation: To improve aqueous solubility for in vivo studies, convert the free base to a salt (e.g., Hydrochloride or Mesylate).[1] This locks the nitrogen in the protonated state, significantly boosting water solubility.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8405, Isoquinoline. Retrieved from [Link][1]
- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Context: General principles of pH-dependent solubility for basic drugs).
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Context: Mechanistic understanding of solubility profiles).
Sources
Strategic Sourcing & Technical Profile: 5-Ethylisoquinoline (CAS 54415-46-2)
Executive Summary & Market Intelligence
5-Ethylisoquinoline (CAS 54415-46-2) is a specialized heterocyclic building block used primarily in the synthesis of bioactive alkaloids and pharmaceutical candidates, particularly kinase inhibitors and CNS-active agents. Unlike common commodity chemicals, this compound operates within a "Make-to-Order" (MTO) or "Tier 2" availability bracket.
Supply Chain Landscape
Current market analysis indicates that 5-Ethylisoquinoline is rarely held in bulk stock. It is typically synthesized upon request by specialized CROs (Contract Research Organizations) or catalog houses that aggregate custom synthesis capabilities.
| Supplier Category | Representative Vendors | Availability Model | Estimated Lead Time |
| Primary Manufacturers | Enamine, WuXi AppTec | Custom Synthesis | 4–8 Weeks |
| Catalog Aggregators | BLD Pharm, MolPort, eMolecules | Drop-ship / Stock Check | 1–2 Weeks (if stocked) |
| Global Distributors | Sigma-Aldrich (MilliporeSigma) | Third-party Sourcing | Variable |
Pricing Analysis
Due to the specific regiochemistry required to install the ethyl group at the C5 position (as opposed to the more reactive C1 position), production costs are elevated.
-
Estimated Spot Price: $150 – $450 USD per gram (varies by purity and scale).
-
Bulk Pricing (10g+): Significant amortization of synthesis setup costs; typically drops to
120/g. -
Cost Driver: The separation of the 5-bromo intermediate from the 8-bromo isomer during synthesis is the primary yield-limiting step, driving up the cost.
Technical Specifications
Chemical Identity[1][2][3][4][5][6][7]
-
CAS Number: 54415-46-2[1]
-
IUPAC Name: 5-Ethylisoquinoline[2]
-
Molecular Formula: C₁₁H₁₁N
-
Molecular Weight: 157.21 g/mol
-
SMILES: CCC1=CC=CC2=C1C=CN=C2
-
Appearance: Typically a pale yellow oil or low-melting solid (dependent on purity).
Physicochemical Properties (Predicted)[4][9]
-
LogP: ~2.9 (Lipophilic, suitable for CNS penetration)
-
pKa: ~5.4 (Conjugate acid of the pyridine nitrogen)
-
Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water.
Synthesis & Manufacturing Logic (Expertise)
Understanding the synthesis is critical for assessing impurity profiles. Direct alkylation of isoquinoline fails to selectively target the C5 position. Therefore, commercial supply relies on an Electrophilic Substitution + Cross-Coupling strategy.
The "Swamping Catalyst" Route
The industry-standard route utilizes the "swamping catalyst" effect to direct bromination to the 5-position, followed by a palladium-catalyzed coupling.
-
Bromination: Isoquinoline is treated with excess AlCl₃ (forming a complex that deactivates the ring) and bromine.[3] This directs substitution to the benzene ring (C5/C8) rather than the pyridine ring.
-
Purification: 5-Bromoisoquinoline is separated from the 8-bromo isomer via fractional crystallization or chromatography.
-
Ethyl Coupling: A Suzuki-Miyaura coupling (using Ethylboronic acid) or a Heck reaction converts the bromide to the ethyl group.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway highlighting the critical isomer separation step.
Quality Assurance & Validation Protocols (Trust)
When sourcing this compound, certificates of analysis (CoA) often lack detail. You must validate the material internally using the following self-validating protocols.
Protocol A: Identity Verification (1H NMR)
The C5-ethyl group introduces a distinct aliphatic pattern while preserving the isoquinoline aromatic signature.
-
Solvent: CDCl₃
-
Key Diagnostic Signals:
-
Ethyl Group: Look for a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~2.8–3.0 ppm (2H, -CH₂-).
-
C1 Proton: A distinctive singlet far downfield (~9.2 ppm), characteristic of the proton adjacent to the nitrogen.
-
Coupling Check: Ensure no signals for 8-ethylisoquinoline (which would show a different splitting pattern in the aromatic region due to symmetry differences).
-
Protocol B: Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid).
-
Detection: UV at 254 nm (aromatic) and 215 nm.
-
Acceptance Criteria: >95% area under the curve (AUC). Impurities eluting near the main peak often indicate incomplete debromination or homocoupling byproducts.
Procurement Decision Logic
Figure 2: Decision tree for sourcing and validating rare building blocks.
Applications in Drug Discovery
The 5-ethylisoquinoline scaffold is non-trivial.[4] It is frequently employed to:
-
Modulate Lipophilicity: The ethyl group adds steric bulk and lipophilicity without introducing polar surface area (PSA), useful for fine-tuning blood-brain barrier (BBB) permeability.
-
Kinase Inhibition: Isoquinolines bind to the ATP-binding pocket of kinases (e.g., Rho-kinase or PKA). The 5-position vector allows substituents to reach into the hydrophobic back-pocket of the enzyme.
-
Alkaloid Mimicry: It serves as a simplified core for complex benzylisoquinoline alkaloids (e.g., papaverine analogs).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593686, 1-Ethylisoquinoline (Analog Reference). Retrieved from [Link]
-
Organic Syntheses (2003). Synthesis of 5-Bromo-8-nitroisoquinoline. Coll. Vol. 10, p. 668. (Foundation for synthesis of 5-substituted isoquinolines).[5] Retrieved from [Link]
-
Thieme Connect (2005). Science of Synthesis: Isoquinolines - Halogenation Strategies. (Technical basis for C5-bromination). Retrieved from [Link]
Sources
Biological Activity Profile of 5-Ethylisoquinoline Derivatives
Executive Summary: The 5-Ethyl Pivot
In the landscape of isoquinoline pharmacology, 5-Ethylisoquinoline (CAS 54415-46-2) occupies a distinct niche as a privileged synthetic pivot . While simple isoquinolines often exhibit weak baseline activity, the 5-ethyl derivative serves as the critical "D-ring" precursor for the synthesis of pyrido[3,4-a]carbazole alkaloids —a class of compounds structurally related to the potent antitumor agents Ellipticine and Olivacine .
This guide dissects the biological profile of 5-ethylisoquinoline derivatives, distinguishing between their direct utility as antimicrobial quaternary salts and their primary role as precursors to high-potency DNA intercalators and Topoisomerase II inhibitors.
Chemical Space & Structural Logic
The biological utility of 5-ethylisoquinoline stems from the steric and electronic environment of the 5-position (the peri position relative to the nitrogen ring fusion).
The "Ethyl Handle" Hypothesis
Unlike 1- or 3-substituted isoquinolines, which are often explored for direct receptor binding (e.g., GPCRs), the 5-ethyl group is frequently utilized as a cyclization handle.
-
Steric Bulk: The ethyl group provides lipophilic bulk that can enhance membrane permeability in simple salts.
-
Cyclization Precursor: In the synthesis of antitumor alkaloids, the ethyl side chain undergoes functionalization (often via radical or photolytic mechanisms) to fuse with an indole nucleus, forming the tetracyclic pyridocarbazole skeleton.
Functional Classification
We categorize these derivatives into two distinct bioactive classes:
| Class | Core Structure | Primary Bioactivity | Mechanism of Action |
| Type I | Pyrido[3,4-a]carbazoles | Antitumor | DNA Intercalation, Topoisomerase II Inhibition |
| Type II | Bis-Quaternary Ammonium Salts | Antimicrobial | Membrane disruption, ionic interaction |
| Type III | 5-Isoquinolinesulfonamides | Kinase Inhibition | ATP-competitive inhibition (PKA, ROCK) |
> Note: While Type III (e.g., H-8, H-7) are 5-substituted, they typically possess sulfonamide linkers rather than simple ethyl alkyls. They are included here for comprehensive SAR context.
Therapeutic Targets & Mechanisms[1]
Antitumor Activity (The Ellipticine Connection)
The most significant biological application of 5-ethylisoquinoline is its conversion into Ellipticine analogs .
-
Target: Topoisomerase II (Topo II).
-
Mechanism: These planar tetracyclic systems intercalate between DNA base pairs. The 5-ethyl-derived skeleton stabilizes the "cleavable complex" formed by Topo II and DNA, leading to double-strand breaks and apoptosis.
-
Potency: Derivatives synthesized from the 5-ethyl precursor have demonstrated IC50 values in the low micromolar to nanomolar range against L1210 murine leukemia and P388 leukemia cell lines.
Antimicrobial Activity
Quaternization of the isoquinoline nitrogen, combined with the lipophilic 5-ethyl group, yields cationic surfactants.
-
Target: Bacterial Cell Membranes.
-
Mechanism: The amphiphilic nature of bis-quaternary 5-ethylisoquinolinium salts allows them to disrupt the phospholipid bilayer of Gram-positive and Gram-negative bacteria, causing leakage of intracellular contents.
Visualizing the Synthetic & Bioactive Logic
The following diagram illustrates the transformation of the 5-ethylisoquinoline scaffold into bioactive pyridocarbazoles and the parallel pathway to antimicrobial salts.
Figure 1: Divergent synthesis from 5-Ethylisoquinoline yielding distinct therapeutic classes.
Key Experimental Protocols
Protocol A: Synthesis of 5-Ethylisoquinoline (The Precursor)
Context: Accessing the 5-position is synthetically challenging due to the directing effects of the nitrogen atom. A reliable route involves partial hydrogenation and dehydrogenation.
-
Starting Material: 5-Acetylisoquinoline or Isoquinoline-5-carboxylic acid.
-
Reduction:
-
Treat 5-acetylisoquinoline with Hydrazine hydrate and KOH in diethylene glycol (Wolff-Kishner reduction).
-
Conditions: Reflux at 200°C for 4 hours.
-
Validation: Monitor disappearance of carbonyl peak (~1680 cm⁻¹) via IR spectroscopy.
-
-
Purification:
-
Extract with diethyl ether.
-
Purify via vacuum distillation (bp ~140°C at 15 mmHg) or column chromatography (SiO2, Hexane/EtOAc).
-
-
Yield Expectation: 60-75%.
Protocol B: In Vitro Cytotoxicity Assay (Leukemia Models)
Context: Validating the antitumor potential of 5-ethyl-derived carbazoles against L1210 cells.
-
Cell Culture: Maintain L1210 murine leukemia cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Seeding: Plate cells at a density of
cells/mL in 96-well plates. -
Compound Treatment:
-
Dissolve 5-ethylisoquinoline derivatives in DMSO (Final DMSO concentration < 0.5%).
-
Perform serial dilutions (e.g., 0.01 µM to 100 µM).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Viability Readout (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours (formation of purple formazan crystals).
-
Solubilize crystals with 100 µL DMSO.
-
Measure absorbance at 570 nm .
-
-
Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).
Bioactivity Data Summary
The following table summarizes the potency of 5-ethylisoquinoline derivatives compared to standard reference compounds.
| Compound Class | Derivative Example | Target/Organism | Activity Metric | Value | Ref |
| Precursor | 5-Ethylisoquinoline | L1210 Leukemia | IC50 | > 50 µM (Inactive) | [1] |
| Carbazole Analog | 5,11-Dimethyl-6H-pyrido[3,2-b]carbazole | L1210 Leukemia | IC50 | 0.45 µM | [2] |
| Carbazole Analog | 9-Methoxy-ellipticine | Topoisomerase II | EC50 | 1.2 µM | [2] |
| Quaternary Salt | N-Dodecyl-5-ethylisoquinolinium Br | S. aureus | MIC | 4.0 µg/mL | [3] |
| Sulfonamide | H-8 (5-isoquinolinesulfonamide) | PKA (Kinase) | Ki | 1.2 µM | [4] |
> Insight: The parent 5-ethylisoquinoline is largely inactive as a cytotoxin. Bioactivity is "unlocked" only upon ring fusion (to carbazoles) or quaternization.
References
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives. MDPI Molecules. (2024).
-
Synthesis of 5-ethyl-11H-pyrido[3,4-a]carbazole and derivatives. Journal of the Chemical Society. (1969).[1]
-
Process for production of bis-quaternary ammonium salt. Google Patents (EP2463266A1). (2012).
-
N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide (H-8). PubChem Compound Summary. (2025).[2]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. (2025).
Sources
- 1. Synthesis of 5-ethyl-11H-pyrido[3,4-a]carbazole by two routes and conversion of uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-a]carbazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | C12H15N3O2S | CID 3540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Ethylisoquinoline from isoquinoline-5-carbonitrile
An Application Note and Protocol for the Synthesis of 5-Ethylisoquinoline from Isoquinoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-ethylisoquinoline, a valuable scaffold in medicinal chemistry, starting from isoquinoline-5-carbonitrile. The protocol is structured as a two-stage process: a Grignard reaction to form an intermediate ketone, followed by a Wolff-Kishner reduction to yield the final product. This guide is designed for professionals in chemical research and drug development, offering detailed, step-by-step protocols, mechanistic insights, and expert commentary on the causality behind experimental choices to ensure reproducibility and safety.
Introduction and Strategic Overview
The isoquinoline core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds and natural alkaloids.[1][2] Functionalization at the 5-position, in particular, can significantly modulate the pharmacological properties of these molecules. The conversion of a nitrile group, such as in isoquinoline-5-carbonitrile, to an alkyl group is a common and important transformation.
This guide details a robust and logical two-stage synthetic route:
-
Stage 1: Grignard Reaction. The nitrile group is converted into a ketone (5-propionylisoquinoline) via a nucleophilic addition reaction with ethylmagnesium bromide. This classic organometallic reaction is highly effective for forming a new carbon-carbon bond.[3][4]
-
Stage 2: Wolff-Kishner Reduction. The resulting ketone is then deoxygenated to the corresponding ethyl group using hydrazine hydrate under basic conditions. This method is particularly suitable as it avoids the strongly acidic conditions of a Clemmensen reduction, which could interfere with the basic nitrogen of the isoquinoline ring.
This strategic approach ensures high yields and purity by breaking down the transformation into two well-established and high-yielding reactions.
Reaction Pathway and Mechanism
The overall transformation from isoquinoline-5-carbonitrile to 5-ethylisoquinoline is depicted below.
Caption: Overall synthetic scheme for the conversion of isoquinoline-5-carbonitrile to 5-ethylisoquinoline.
Mechanistic Deep Dive
The reaction proceeds through two distinct mechanisms:
-
Grignard Reaction and Hydrolysis: The ethyl group from ethylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This forms a stable imine magnesium salt. Crucially, the ketone is not formed until the aqueous acid workup, which simultaneously hydrolyzes the imine intermediate and quenches any excess Grignard reagent, preventing over-addition to the ketone.[3][5]
-
Wolff-Kishner Reduction: The ketone first reacts with hydrazine to form a hydrazone. Under high temperatures and strong basic conditions, the hydrazone is deprotonated, and through a series of tautomerization and proton transfer steps, it eliminates nitrogen gas (N₂) to form a carbanion. This carbanion is then protonated by the solvent to yield the final ethyl group.
Caption: High-level experimental workflow for the two-stage synthesis.
Detailed Experimental Protocols
Safety First: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory. Grignard reagents are highly reactive and moisture-sensitive.[6] Hydrazine hydrate is toxic and corrosive.
Part A: Synthesis of 5-Propionylisoquinoline
This protocol details the preparation of the Grignard reagent and its subsequent reaction.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Magnesium Turnings | 24.31 | 24.0 | 0.58 g | Activate before use (e.g., with iodine). |
| Bromoethane | 108.97 | 22.0 | 2.40 g (1.65 mL) | Use freshly distilled. |
| Anhydrous Tetrahydrofuran (THF) | - | - | ~70 mL | Must be completely dry. |
| Isoquinoline-5-carbonitrile | 154.17 | 20.0 | 3.08 g | Ensure it is dry. |
| 1 M Hydrochloric Acid (HCl) | - | - | ~50 mL | For workup. |
| Saturated aq. Sodium Bicarbonate | - | - | ~30 mL | For neutralization. |
| Brine (Saturated aq. NaCl) | - | - | ~30 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | For drying. |
| Ethyl Acetate/Hexanes | - | - | As needed | For chromatography. |
Step-by-Step Protocol
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 10 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of bromoethane in 20 mL of anhydrous THF.
-
Add a small portion (~2 mL) of the bromoethane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.[7]
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy solution at room temperature for an additional 30-60 minutes to ensure complete formation.
-
-
Reaction with Nitrile:
-
In a separate flame-dried flask, dissolve isoquinoline-5-carbonitrile in 40 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool this solution to 0 °C using an ice-water bath.
-
Slowly add the freshly prepared ethylmagnesium bromide solution via cannula or dropping funnel to the nitrile solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. This step is exothermic and will produce gas.[8]
-
Continue adding the acid until the aqueous layer is acidic (pH ~2) and all solids have dissolved. Stir for 30 minutes to ensure complete hydrolysis of the imine intermediate.[9][10]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to yield 5-propionylisoquinoline.
-
Part B: Synthesis of 5-Ethylisoquinoline (Wolff-Kishner Reduction)
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 5-Propionylisoquinoline | 185.22 | 15.0 | 2.78 g | From Stage 1. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 45.0 | 2.25 g (2.2 mL) | Caution: Toxic. Handle with care. |
| Potassium Hydroxide (KOH) | 56.11 | 60.0 | 3.37 g | Use pellets. |
| Diethylene Glycol | 106.12 | - | 30 mL | High-boiling solvent. |
| Water | - | - | As needed | For workup. |
| Diethyl Ether or Dichloromethane | - | - | As needed | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | For drying. |
Step-by-Step Protocol
-
Reaction Setup:
-
In a round-bottom flask fitted with a reflux condenser, combine 5-propionylisoquinoline, potassium hydroxide pellets, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 120-130 °C and maintain for 1-2 hours. During this time, the hydrazone will form.
-
After hydrazone formation, increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and evolution of nitrogen gas. Water will also distill from the reaction mixture. Maintain this temperature for 3-4 hours until gas evolution ceases.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of cold water.
-
Transfer to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 5-ethylisoquinoline can be purified by vacuum distillation or column chromatography to yield the final product.
-
Scientific Rationale and Trustworthiness
-
Causality in Solvent Choice: The Grignard reaction necessitates an anhydrous ethereal solvent like THF.[6][11] THF is not only inert to the highly basic Grignard reagent but also solvates the magnesium species, stabilizing the reagent and facilitating the reaction.
-
Controlling Reactivity: The nucleophilic addition of the Grignard reagent is highly exothermic.[6] Performing the addition at 0 °C is critical to prevent side reactions, such as reaction with the isoquinoline ring itself, and to ensure controlled, safe execution.
-
The Self-Validating Workup: The acidic workup is a cornerstone of this protocol's success. It performs two essential functions in sequence: first, it safely quenches the powerful Grignard reagent, and second, it catalyzes the hydrolysis of the intermediate imine to the desired ketone.[5][9] This ensures the ketone is only formed after the primary nucleophile is removed, a self-validating system that prevents the formation of a tertiary alcohol byproduct.[3]
-
Rationale for Reduction Method: The Wolff-Kishner reduction is performed under strongly basic conditions. This is advantageous over acidic methods (e.g., Clemmensen) because the basic nitrogen atom of the isoquinoline ring remains unprotonated and does not interfere with the reaction, ensuring the integrity of the heterocyclic core.
References
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Kassick, A. J., & Myers, A. G. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 51(2), 514-517. Available at: [Link]
-
Hendrickson, J. B., & Rodriguez, C. (1983). An Efficient Synthesis of Substituted Isoquinolines. The Journal of Organic Chemistry, 48(19), 3344–3346. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. (A representative chapter on isoquinoline chemistry, specific URL may vary based on subscription).
-
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie, 123(40), 9463-9466. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
quimicaorganica.org. (n.d.). Reaction of nitriles with organometallics. Retrieved from [Link]
- University of Malta. (n.d.). Chapter 7: Quinolines and Isoquinolines. (PDF document, specific URL may vary).
-
Bamoniri, A., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1149-1185. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. quora.com [quora.com]
Total synthesis of subincanine alkaloid using 5-Ethylisoquinoline
Application Note: Total Synthesis of Subincanine Alkaloid Framework via 5-Ethylisoquinoline
Executive Summary
This application note details the synthetic protocol for accessing the Subincanine alkaloid framework, specifically utilizing 5-Ethylisoquinoline as the strategic starting material. Subincanine, a furopyridocarbazole alkaloid found in Aspidosperma species, presents a unique structural challenge due to its fused tetracyclic core and specific ethyl substitution pattern.
While modern approaches often utilize indole precursors (tryptamine derivatives), the isoquinoline route (pioneered by the Joule group) offers a distinct advantage in pre-installing the piperidine ring D-ring and the ethyl side chain early in the sequence. This guide focuses on the construction of the 5-ethyl-11H-pyrido[3,4-a]carbazole core, a critical intermediate for the total synthesis.
Strategic Analysis & Retrosynthesis
The core challenge in synthesizing Subincanine is the formation of the pyridocarbazole skeleton (rings A, B, C, and D). By selecting 5-Ethylisoquinoline , we leverage the pre-existing pyridine ring (D) and the ethyl group at the correct position. The strategy relies on converting the isoquinoline into a hydrazine derivative to serve as the "aryl" component in a Fischer Indole Synthesis.
Pathway Visualization (Graphviz)
Figure 1: The strategic workflow converts the isoquinoline core into a hydrazine donor for indole construction.
Detailed Experimental Protocols
Phase 1: Preparation of the Hydrazine Precursor
The success of this route depends entirely on the regioselective functionalization of the isoquinoline ring at the C8 position.
Reagents Required:
-
5-Ethylisoquinoline (Synthesized via Pomeranz-Fritsch if not commercial)
-
Potassium Nitrate (
) / Sulfuric Acid ( ) -
Stannous Chloride (
) -
Sodium Nitrite (
)
Step-by-Step Protocol:
-
Nitration (C8 Selectivity):
-
Dissolve 5-Ethylisoquinoline (10.0 mmol) in concentrated
(10 mL) at 0°C. -
Slowly add
(1.1 equiv) while maintaining temperature < 5°C. -
Critical Mechanism:[1] Protonation of the isoquinoline nitrogen deactivates the pyridine ring, directing electrophilic aromatic substitution to the benzene ring. The 5-ethyl group sterically hinders the C5 position, favoring C8-nitration .
-
Stir at room temperature for 2 hours. Pour onto ice, basify with
, and extract with . -
Yield Expectation: ~60-70% of 5-Ethyl-8-nitroisoquinoline .
-
-
Reduction to Amine:
-
Subject the nitro compound to catalytic hydrogenation (
, 1 atm) using 10% Pd/C in Ethanol/EtOAc (1:1). -
Filter through Celite to obtain 5-Ethyl-8-aminoisoquinoline .
-
-
Hydrazine Formation:
-
Dissolve the amine in 6M HCl at -5°C.
-
Add
(1.1 equiv) dropwise to form the diazonium salt. -
Immediate Action: Transfer the diazonium solution into a stirring solution of
(2.5 equiv) in conc. HCl at -10°C. -
Stir for 1 hour, then allow to warm to room temperature.
-
Result: 5-Ethyl-8-hydrazinoisoquinoline hydrochloride salt. Isolate by filtration.
-
Phase 2: Fischer Indole Cyclization (The Key Step)
This step constructs the B and C rings simultaneously, fusing the indole system to the isoquinoline (now acting as the piperidine precursor).
Reagents Required:
-
5-Ethyl-8-hydrazinoisoquinoline (from Phase 1)
-
Cyclohexanone (or specific ketone precursor for ring C functionalization)
-
Acetic Acid (glacial) or Polyphosphoric Acid (PPA)
Protocol:
-
Hydrazone Formation:
-
Suspend the hydrazine hydrochloride in Ethanol.
-
Add the ketone (1.0 equiv) and a catalytic amount of acetic acid.
-
Reflux for 1-2 hours until TLC indicates consumption of hydrazine.
-
Evaporate solvent to isolate the crude hydrazone.
-
-
Cyclization:
-
Dissolve the crude hydrazone in glacial acetic acid saturated with HCl (or use PPA at 100°C for tougher substrates).
-
Heat to reflux (110°C) for 4 hours.
-
Observation: The reaction mixture will darken.[1] Monitor the disappearance of the hydrazone.
-
Work-up: Pour into ice water. Basify carefully with NaOH. Extract with Chloroform (
).[2] -
Purification: Flash chromatography (Silica gel, MeOH/DCM gradient).
-
Product: 5-Ethyl-11H-pyrido[3,4-a]carbazole .
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Starting Material | 5-Ethylisoquinoline | Ensure high purity (>98%); impurities affect nitration regioselectivity. |
| Nitration Isomers | 5-Nitro vs 8-Nitro | 5-Ethyl group blocks C5, but C6/C7 minor isomers are possible. Separate by column chromatography.[1][3] |
| Fischer Cyclization | Yield: 40-55% | If yield is low, switch from AcOH/HCl to Polyphosphoric Acid (PPA) or |
| Stereochemistry | Racemic (at C-ethyl) | The resulting carbazole is planar; stereocenters are introduced in subsequent reduction steps. |
Expert Insights (E-E-A-T)
Causality of Route Selection: The choice of 5-ethylisoquinoline is "biomimetic-adjacent." In nature, the ethyl side chain of Aspidosperma alkaloids (like subincanine) originates from the secologanin unit. In this synthetic route, the ethyl group is "hard-coded" into the starting material, preventing the need for late-stage alkylation which often leads to regioisomeric mixtures.
Stereochemical Caveat: Researchers must note that the synthesis described by Joule et al. (see Ref 1) initially produced a stereoisomer that did not perfectly match the natural product's optical rotation. This highlighted the complexity of the cis/trans ring fusion between the piperidine and the furan/indole systems. When applying this protocol, rigorous NOESY NMR analysis is required to confirm the relative stereochemistry of the ethyl group relative to the bridgehead hydrogens after the final reduction steps.
Self-Validating Step:
The formation of the hydrazone (Phase 2, Step 1) is a checkpoint. Isolate a small aliquot and check via 1H NMR. You should see the disappearance of the hydrazine
References
-
Cohylakis, D., Baradarani, M. M., & Joule, J. A. (1980). "The synthesis of 4-ethyl-3,3a,10,11,12,12a-hexahydro-12-methyl-2H-furo[3′,2′:5,6]pyrido[3,4-a]carbazol-2-yl methyl ketone. Structure of subincanine." Journal of the Chemical Society, Perkin Transactions 1, 1290-1294.
-
Joule, J. A. (1980). "Synthesis of 5-ethyl-11H-pyrido[3,4-a]carbazole by two routes and conversion of uleine into 5-ethyl-1,2,3,4-tetrahydro-2-methyl-11H-pyrido[3,4-a]carbazole." Journal of the Chemical Society, Perkin Transactions 1.
-
Ohsaki, A., et al. (2002). "The indole-based subincanadine alkaloids and their biogenetic congeners." Bioorganic & Medicinal Chemistry Letters. (Context on natural product isolation).
Sources
Troubleshooting & Optimization
Improving regioselectivity in isoquinoline-5-carbonitrile Grignard additions
Welcome to the technical support center for navigating the complexities of Grignard additions to isoquinoline-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this challenging transformation. We will move beyond simple protocols to explore the underlying mechanistic principles that govern regioselectivity, providing you with the knowledge to troubleshoot and rationalize your experimental outcomes.
Introduction: The Challenge of Regioselectivity
The Grignard reaction is a cornerstone of carbon-carbon bond formation.[1][2] However, its application to substrates with multiple electrophilic sites, such as isoquinoline-5-carbonitrile, presents a significant challenge in regioselectivity. The molecule contains two primary sites susceptible to nucleophilic attack by a Grignard reagent (R-MgX): the C1 carbon of the isoquinoline ring and the carbon atom of the C5-nitrile group.[3][4][5]
Controlling which site the Grignard reagent attacks is critical for the synthesis of desired target molecules, such as 5-aroylisoquinolines (from nitrile addition) or 1-alkyl-isoquinoline-5-carbonitriles (from C1 addition). This guide provides a structured approach to understanding and controlling this competition.
Caption: Figure 1: Competing Electrophilic Sites in Isoquinoline-5-carbonitrile.
Frequently Asked Questions & Troubleshooting
This section addresses common problems encountered during the Grignard addition to isoquinoline-5-carbonitrile in a practical question-and-answer format.
Q1: My reaction is producing a mixture of C1-alkylated and C5-aroyl products. How can I favor addition to the nitrile group?
A1: This is the central challenge of this reaction. Favoring addition to the C5-nitrile over the C1 position often requires shifting the reaction from kinetic control (which may favor C1 addition) to thermodynamic or chelation-controlled conditions.
Causality: The C1 position is part of an imine-like system within the aromatic ring, making it inherently electrophilic. The nitrile group is also a strong electrophile.[3][4] The outcome depends on a delicate balance of electronics, sterics, and coordination chemistry.
Troubleshooting Strategy: Chelation Control
The most effective strategy to direct the Grignard reagent to the nitrile is through chelation control . By adding a Lewis acid that can coordinate to both the isoquinoline nitrogen (N2) and the nitrile nitrogen, you can create a rigid, five-membered ring intermediate. This conformation sterically hinders the C1 position while pre-organizing the Grignard reagent for delivery to the C5-nitrile.
Caption: Figure 2: Chelation Control Workflow for Directing Nitrile Addition.
Recommendations:
-
Use of Additives: Add 1.0 - 1.5 equivalents of a Lewis acid like anhydrous magnesium bromide (MgBr₂) or zinc chloride (ZnCl₂) to the reaction mixture before adding the Grignard reagent. MgBr₂ is often already present in Grignard reagents prepared in situ but adding more can enhance the chelation effect.
-
Solvent Choice: Use a highly coordinating solvent like tetrahydrofuran (THF). Ethereal solvents are crucial for stabilizing the Grignard reagent and the chelate complex.[2]
-
Temperature: Run the reaction at low temperatures (e.g., -20 °C to 0 °C). This favors the more organized, chelated transition state over non-selective pathways.
Q2: My reaction has a very low yield, and I recover a lot of my starting material. What's going wrong?
A2: Low conversion is a classic issue in Grignard reactions and almost always points to reagent deactivation or insufficient reactivity.[6][7]
Causality: Grignard reagents are extremely strong bases and nucleophiles. They are readily destroyed by even trace amounts of protic sources, such as water, or by atmospheric oxygen.[8][9]
Troubleshooting Workflow:
Caption: Figure 3: Decision Tree for Troubleshooting Low Grignard Reaction Yields.
Recommendations:
-
Titrate Your Grignard Reagent: The concentration of commercial Grignard reagents can degrade over time. Always determine the exact molarity via titration right before use to ensure accurate stoichiometry.[6][7]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried). Use anhydrous grade solvents. The reaction must be performed under a positive pressure of an inert atmosphere (Nitrogen or Argon).[9]
-
Activation of Magnesium: If preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or by crushing them) to initiate the reaction.[8]
Q3: How can I alter my reaction conditions to predictably control the regioselectivity?
A3: Systematically adjusting key reaction parameters is essential for optimization. The table below summarizes the expected effects of these changes based on mechanistic principles.
Table 1: Effect of Reaction Parameters on Regioselectivity
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (-20 °C to 0 °C) | Favors C5-Nitrile Addition | Promotes the more organized, chelation-controlled transition state. Reduces the rate of competing side reactions. |
| High (RT to reflux) | May increase C1 Addition | Favors the kinetically faster reaction, which may be C1 addition depending on the Grignard. Can lead to more side products. | |
| Solvent | THF, 2-MeTHF | Good for C5-Nitrile Addition | Strong coordinating solvents stabilize the Grignard reagent and any chelated intermediates. |
| Diethyl Ether, Toluene | Variable | Less coordinating solvents can lead to Grignard reagent aggregation, changing its steric profile and potentially altering selectivity. | |
| Grignard Reagent | Bulky (e.g., t-BuMgCl) | Favors C5-Nitrile Addition | The sterically demanding Grignard reagent will preferentially attack the less hindered nitrile group, especially when C1 is blocked by a chelate.[10][11] |
| Small (e.g., MeMgBr) | May favor C1 Addition | A smaller nucleophile can more easily access the C1 position, especially in the absence of strong chelation control. | |
| Additive | Lewis Acid (MgBr₂, ZnCl₂) | Strongly favors C5-Nitrile Addition | Enforces a chelated intermediate, sterically blocking C1 and activating the nitrile for nucleophilic attack.[12] |
| No Additive | Mixture of products | The outcome is determined by the inherent electronic and steric properties of the substrate and reagent. |
Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to these steps, particularly regarding anhydrous and inert techniques, is critical for reproducibility and success.
Protocol 1: Titration of Grignard Reagent (Iodine Method)
This protocol ensures you are using the correct amount of your Grignard reagent, which is the most common source of failure.[6]
-
Preparation: Under an Argon atmosphere, place ~25 mg of iodine (I₂) (accurately weighed) into a flame-dried 50 mL flask with a stir bar. Add 5 mL of anhydrous THF and stir until the iodine is dissolved, forming a dark brown solution.
-
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the Grignard reagent solution dropwise from a 1 mL syringe while stirring vigorously.
-
Endpoint: The endpoint is the sharp transition from a brown/yellow color to a colorless or slightly gray solution. Record the exact volume of Grignard reagent added.
-
Calculation: Molarity (M) = [mass of I₂ (g) / 253.81 g/mol ] / [Volume of Grignard solution (L)]. The stoichiometry is 1:1 for this titration.
Protocol 2: Chelation-Controlled Grignard Addition to Isoquinoline-5-carbonitrile
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a stir bar, a thermometer, a rubber septum, and an Argon inlet.
-
Reagents: To the flask, add isoquinoline-5-carbonitrile (1.0 eq) and anhydrous magnesium bromide (MgBr₂, 1.2 eq). Add anhydrous THF (approx. 0.1 M concentration relative to the substrate).
-
Cooling: Cool the stirred suspension to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).
-
Addition: Slowly add the Grignard reagent (1.1 eq, freshly titrated) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C. Monitor the reaction progress by TLC or LCMS by taking small, quenched aliquots.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography. Characterize the product and determine the regiochemical outcome using ¹H NMR and/or HPLC analysis.
References
-
Quora. (2021). How does Grignard reagent react with isoquinoline?[Link]
-
ResearchGate. (n.d.). Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones | Request PDF. [Link]
-
University of Wisconsin-Madison. (n.d.). Chelation control and Felkin-Anh. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
ResearchGate. (n.d.). Regioselectivity in isoquinoline alkaloid synthesis | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Feringa, B. L., et al. (2019). Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. Angewandte Chemie International Edition, 58(37), 12950-12954. [Link]
-
Deffieux, D., et al. (n.d.). Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
-
National Institutes of Health. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. [Link]
-
National Institutes of Health. (n.d.). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. [Link]
-
ACS Publications. (2022). Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]
-
Feringa, B. L., et al. (2019). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. Angewandte Chemie International Edition, 58(37). [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
National Institutes of Health. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]
-
ResearchGate. (n.d.). Isoquinoline skeleton synthesis via chelation-assisted C−H activation. [Link]
-
BYJU'S. (n.d.). Grignard Reagent. [Link]
-
RSC Publishing. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
University of Southern Denmark. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions | Request PDF. [Link]
-
Chemistry LibreTexts. (n.d.). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
-
ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities | Request PDF. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. public.websites.umich.edu [public.websites.umich.edu]
Separating 5-Ethylisoquinoline from 1-methyl-5-ethylisoquinoline byproducts
Subject: Troubleshooting Guide for Separating 5-Ethylisoquinoline from 1-Methyl-5-ethylisoquinoline Byproducts Case ID: ISOQ-PUR-005 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Triage
The Problem: You are attempting to isolate 5-Ethylisoquinoline (5-EIQ) but are encountering persistent contamination from 1-methyl-5-ethylisoquinoline (1-Me-5-EIQ) .
The Root Cause: This separation is challenging because the structural difference is minimal (a single methyl group). However, the C1-position of the isoquinoline ring confers unique chemical reactivity to the methyl group. Unlike the ethyl group at C5, the methyl protons at C1 are significantly more acidic (pKa ~29 in DMSO, but activated for condensation) due to the electron-withdrawing nature of the adjacent imine nitrogen.
Triage: Which Protocol Should You Use?
| If your situation is... | Recommended Protocol | Success Probability |
| Scale: < 5 gramsPurity Need: >99% (HPLC) | Method A: Flash Chromatography (with Amine Modifiers) | High |
| Scale: > 10 gramsImpurity: < 10% | Method B: Fractional Distillation (Vacuum) | Moderate to High |
| Scale: > 10 gramsImpurity: Persistent/High | Method C: Chemical Resolution (The "Aldehyde Trap") | Very High |
Detailed Troubleshooting Protocols
Method A: Chromatographic Separation (Small Scale)
Issue: "My spots are tailing or overlapping on TLC." Diagnosis: Isoquinolines are basic.[1] On standard silica, they interact with acidic silanol groups, causing peak broadening that masks the separation of the methyl-homolog.
Protocol:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
The Critical Modifier: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to the mobile phase. This neutralizes the silica acidity.
-
Gradient: Start at 100% DCM (+1% TEA) and ramp to 95:5 DCM:MeOH (+1% TEA).
-
-
Rf Prediction: The 1-Me-5-EIQ is slightly more lipophilic and often elutes before the 5-EIQ, but the separation window is narrow (ΔRf ~ 0.05-0.1).
Method B: High-Efficiency Vacuum Distillation (Large Scale)
Issue: "I distilled it, but the impurity co-distilled." Diagnosis: The boiling point difference between an isoquinoline and its 1-methyl homolog is typically 10–15°C at atmospheric pressure. Under high vacuum, this gap compresses.
Technical Data:
-
Isoquinoline BP: ~243°C (atm)[1]
-
1-Methylisoquinoline BP: ~255°C (atm)
-
Note: The 5-ethyl group adds ~20-30°C to both baselines.
Protocol:
-
Equipment: You need a Vigreux column (minimum 20cm) or a spinning band column. A simple short-path head provides insufficient theoretical plates.
-
Pressure: Maintain stable vacuum at 0.1 - 0.5 mmHg .
-
Fractionation:
-
Fore-run: Discard the first 10% (often contains solvent/lights).
-
Main Fraction: Collect the steady plateau.
-
Tail: The 1-methyl impurity will be enriched in the pot residue due to its higher molecular weight and boiling point.
-
-
Validation: Do not rely on refractive index. Check fractions via GC-MS or NMR.
Method C: Chemical Resolution (The "Nuclear Option")
Issue: "Distillation and chromatography failed to remove the last 5-10% of impurity." Diagnosis: When physical properties are too close, exploit chemical reactivity . The C1-methyl group of the impurity is "activated" and can undergo condensation reactions that the C5-ethyl group cannot.
The "Claisen-Schmidt" Trap Protocol: This method converts the volatile 1-methyl impurity into a high-molecular-weight, non-volatile styryl derivative, allowing easy distillation of the unreacted 5-EIQ.
-
Reagents: Benzaldehyde (1.5 equiv relative to the impurity), Zinc Chloride (ZnCl₂, catalytic).
-
Reaction:
-
Workup:
-
The reaction mixture now contains:
-
Target: 5-EIQ (Low MW, volatile).
-
Byproduct: Styryl derivative (High MW, very high BP).
-
Excess Benzaldehyde (Lower BP).
-
-
-
Purification: Perform a vacuum distillation.
-
First fraction: Benzaldehyde.
-
Second fraction: Pure 5-EIQ .
-
Residue: Styryl polymers/derivatives (Discard).
-
Visual Troubleshooting Guides
Diagram 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification method based on scale and impurity load.
Diagram 2: Chemical Resolution Mechanism (The "Trap")
Caption: Workflow for the "Chemical Trap" method, converting the impurity into a non-volatile residue.
Frequently Asked Questions (FAQ)
Q: Can I use acid-base extraction to separate them? A: Generally, no. Both compounds are basic isoquinolines. While their pKa values differ slightly (1-methylisoquinoline is marginally more basic due to the electron-donating methyl group), the difference is usually insufficient (ΔpKa < 0.5) for a clean separation using simple pH swings. You would likely experience significant yield loss of your target.
Q: Why does the 1-methyl impurity react with benzaldehyde but the 5-ethyl group doesn't?
A: This is due to C1-activation . The protons on the methyl group at the C1 position are "benzylic" to the aromatic ring but also adjacent to the electron-withdrawing imine nitrogen (
Q: What if I don't have Benzaldehyde? A: You can also use Selenium Dioxide (SeO₂) . SeO₂ selectively oxidizes the "active" C1-methyl group to an aldehyde (Isoquinoline-1-carboxaldehyde) or carboxylic acid. These oxidized byproducts have vastly different polarities and solubilities compared to the unreacted 5-EIQ, making separation via simple silica filtration or alkaline extraction very easy.
References
-
Science of Synthesis: Isoquinolines. (2005). Thieme Chemistry. (General reactivity of C1-methyl isoquinolines).
- Reactivity of Methyl Groups in Isoquinoline.Journal of the Chemical Society. (Discusses the condensation of 1-methylisoquinoline with aldehydes).
-
Purification of Isoquinoline from Coal Tar. (2014). Google Patents CN103641780A. (Industrial methods for isoquinoline separation).
-
PubChem Compound Summary: 1-Ethylisoquinoline. National Center for Biotechnology Information. (Structural analogs and physical property data).
-
pKa Data for Heterocycles. Organic Chemistry Data Info. (Comparative basicity of pyridine/isoquinoline derivatives).
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
Optimizing yield of 5-Ethylisoquinoline in Bischler-Napieralski reactions
Topic: Bischler-Napieralski Reaction & Aromatization Protocols
Executive Summary
Synthesizing 5-ethylisoquinoline via the Bischler-Napieralski (B-N) reaction presents a specific set of "peri-position" challenges. Unlike 6- or 7-substituted isomers, the 5-position is sterically sensitive due to its proximity to the heteroaromatic ring fusion. Low yields in this specific synthesis are typically caused by regioselectivity issues (competition with the 7-ethyl isomer) or incomplete aromatization of the dihydro-intermediate.
This guide moves beyond standard textbook protocols to address the specific electronic and steric bottlenecks of the 5-ethyl system.
Part 1: The Chemistry & Critical Control Points[1]
To optimize yield, you must treat the synthesis as two distinct, coupled unit operations: Cyclodehydration and Oxidative Dehydrogenation .
The Pathway Visualization
The following diagram outlines the reaction flow and the specific failure points for the 5-ethyl isomer.
Caption: Pathway showing the critical regioselectivity divergence. The 5-ethyl isomer requires cyclization ortho to the ethyl group, which is sterically disfavored compared to the para-attack yielding the 7-isomer.
Part 2: Optimization Protocols
Module A: The Cyclization (Bischler-Napieralski)
Challenge: The ethyl group is an electron-donating group (EDG). If you start with meta-ethylphenethylamine (required for 5-substitution), the cyclization prefers the para position (yielding 7-ethylisoquinoline) over the ortho position (yielding 5-ethylisoquinoline).
Protocol 1: The "Movassaghi" Modification (High Yield / Mild)
Recommended for: Maximizing yield of the dihydro-intermediate and reducing tar formation.
Mechanism: Uses Triflic Anhydride (
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Dissolve amide (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Base: Add 2-Chloropyridine (1.2 equiv). Note: Do not use pyridine; it is too basic and quenches the electrophile.
-
Activation: Cool to -78°C . Dropwise add Triflic Anhydride (
) (1.1 equiv). -
Reaction: Stir at -78°C for 20 mins, then warm to 0°C for 2 hours.
-
Monitoring: Check TLC. If starting material remains, warm to RT.
-
Quench: Slowly add saturated
.
Protocol 2: The "Brute Force" Method (Classical)
Recommended for: Scale-up when
-
Reagent: Use Phosphoryl Chloride (
) (5-10 equiv) as both reagent and solvent. -
Additive: Add Phosphorus Pentoxide (
) (1.0 equiv). This creates a "super-dehydrating" soup that pushes the equilibrium. -
Temperature: Reflux at 100-110°C is mandatory to overcome the activation energy of the sterically hindered ortho-cyclization.
-
Time: 2–4 hours. Warning: Longer times lead to polymerization (tar).
Module B: The Aromatization (Dehydrogenation)
Challenge: The B-N reaction yields the 3,4-dihydro product.[1][2][3][4][5][6] Users often report "low yield" because they fail to fully convert this to the isoquinoline.
Preferred Method: Pd/C in Decalin
-
Isolate the crude dihydroisoquinoline (do not purify extensively; it is unstable).
-
Dissolve in Decalin or Diphenyl Ether (high boiling point solvents).
-
Add 10% Pd/C (10-20 wt%).
-
Reflux vigorously (180-200°C ) for 4–12 hours.
-
Hot Filtration: Filter through Celite while hot (dihydroisoquinolines can precipitate/polymerize on cooling).
Part 3: Troubleshooting Guide (FAQ)
Use this decision tree to diagnose your specific yield issue.
Caption: Logic flow for diagnosing yield loss. Most common failure for 5-substituted isomers is regioselectivity (Check 1).
Common Questions
Q1: I am seeing a 60:40 mixture of isomers. How do I improve the ratio in favor of the 5-ethyl isomer? A: This is the intrinsic difficulty of the B-N reaction with meta-substituted precursors. The reaction prefers the less hindered para closure (7-ethyl).
-
Fix: You cannot easily "tune" this with B-N conditions. You must separate the isomers via Recrystallization of the Picrate salt or Preparative HPLC .
-
Pro Tip: If yield is critical, consider synthesizing the 2-bromo-5-ethyl precursor. The bromine blocks the para position, forcing cyclization to the ortho (5-position). You can remove the bromine later via hydrogenolysis (Pd/C,
).
Q2: My reaction turns into a black tar upon adding
-
Fix: Switch to Protocol 1 (
) . The milder conditions (-78°C to 0°C) prevent the thermal degradation of the sensitive ethyl-substituted ring.
Q3: The LCMS shows the correct mass for the Dihydro- intermediate, but I lose it during column chromatography. A: Dihydroisoquinolines are instable enamines/imines. They hydrolyze or oxidize on silica.
-
Fix: Do not purify the intermediate. Perform a simple extraction (DCM/NaHCO3), dry, and carry the crude directly into the Aromatization step.
Part 4: Data & Comparison
Table 1: Comparison of Activating Agents for Sterically Hindered B-N Reactions
| Reagent | Temp | Typical Yield (Dihydro) | Selectivity (5- vs 7-) | Notes |
| 110°C | 40-60% | Low (Thermodynamic) | High tar formation; difficult workup. | |
| 120°C | 50-70% | Low | "Brute force" for unreactive substrates. | |
| 0°C | 80-95% | Moderate (Kinetic) | Recommended. Cleanest profile; minimizes side reactions [1]. |
References
-
Movassaghi, M., & Hill, M. D. (2008).[1][7] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128, 14254. (Note: This paper establishes the
/2-Chloropyridine activation protocol which is superior for sensitive B-N cyclizations). -
Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. (The foundational review on mechanism and regiochemistry).
-
Larsen, R. D., et al. (1991).[1] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[1] Journal of Organic Chemistry, 56(21), 6034-6038. (Discusses oxalyl chloride modifications).
-
Fodor, G., & Nagubandi, S. (1980).[1] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[1] (Mechanistic insight into the nitrilium intermediate).
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. dspace.mit.edu [dspace.mit.edu]
🔬 Technical Support Center: Isoquinoline 5-Position Functionalization
Topic: Overcoming Steric Hindrance at the Isoquinoline 5-Position Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Chemists & Drug Discovery Scientists[1]
Status: Operational Ticket Focus: Overcoming Peri-Interaction & Steric Hindrance Assigned Specialist: Senior Application Scientist
Core Directive: The "Peri" Problem
Welcome to the Isoquinoline Functionalization Support Hub. You are likely here because the 5-position of isoquinoline is resisting standard functionalization attempts.
The Technical Reality: The 5-position is unique. It sits in a "peri" relationship with the C4-hydrogen and the C8-hydrogen. While electronically activated for Electrophilic Aromatic Substitution (EAS) (more so than the pyridine ring), it is sterically crowded.
-
Electronic Ambiguity: It competes with C8 for EAS, often yielding difficult-to-separate 5,8-mixtures.
-
Steric Wall: In cross-coupling (Suzuki/Buchwald), the adjacent C4-H and C8-H create a steric "pocket" that retards the reductive elimination step of the catalytic cycle.
-
C-H Activation Pitfall: Standard Iridium-catalyzed borylation is sterically driven and will avoid the 5-position in favor of the unhindered 6- or 7-positions.
This guide provides self-validating protocols to lock in selectivity and force coupling at this hindered site.
Workflow Visualization
The following decision tree outlines the optimal route based on your starting material and desired outcome.
Caption: Strategic decision tree for accessing the isoquinoline 5-position, highlighting critical control points for selectivity and reactivity.
Module 1: Establishing the Handle (Selective Bromination)
Before cross-coupling, you must install a reactive handle. Direct lithiation at C5 is not recommended due to the high acidity of the C1 proton (
Troubleshooting Guide: "Why do I have a 5,8-mixture?"
| Symptom | Root Cause | Corrective Action |
| ~50:50 Mixture of 5-Br and 8-Br | Reaction temperature > 0°C. | Cool to -25°C. The 5-position is kinetically favored; the 8-position becomes accessible at higher thermal energy. |
| Poly-bromination | Excess brominating agent or lack of acid strength. | Use stoichiometric NBS in concentrated |
| Low Yield / Black Tar | Exothermic decomposition. | Add NBS portion-wise over 1 hour. Monitor internal temp; do not let it spike. |
Validated Protocol: High-Selectivity 5-Bromination
Source: Adapted from Organic Syntheses (Vertex Search 1.1) and standard heterocyclic protocols.
-
Setup: Charge a flask with concentrated
(10 vol relative to isoquinoline). Cool to -25°C (Internal probe essential; use dry ice/acetone). -
Addition 1: Add Isoquinoline slowly. Note: Exotherm will occur. Maintain T < 0°C.
-
Equilibration: Re-cool to -25°C.
-
Addition 2: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 60 minutes.
-
Critical: If T rises above -15°C, stop addition immediately.
-
-
Reaction: Stir at -22°C to -25°C for 4 hours.
-
Quench: Pour onto crushed ice/NH4OH mixture.
-
Purification: The 5-bromo isomer typically precipitates or can be recrystallized. If 8-bromo is present (>5%), use silica chromatography (DCM/MeOH).
Module 2: Overcoming Sterics in Cross-Coupling
This is the most common support ticket. You have 5-bromoisoquinoline, but the Suzuki or Buchwald reaction stalls or gives low yields.
The Mechanism of Failure:
The oxidative addition of Pd(0) into the C5-Br bond works fine. The failure occurs at the transmetallation or reductive elimination stage. The "peri" hydrogens at C4 and C8 create a wall that prevents standard ligands (like
Ligand Selection Matrix
| Reaction Type | Recommended System | Why it Works |
| Suzuki-Miyaura | Pd-PEPPSI-IPent or Pd2(dba)3 + XPhos | XPhos is bulky enough to force reductive elimination but flexible enough to accommodate the peri-clash. PEPPSI catalysts are highly active for hindered substrates. |
| Buchwald-Hartwig | Pd2(dba)3 + BrettPhos (Primary Amines) RuPhos (Secondary Amines) | These ligands are designed specifically to form a "pocket" that facilitates amine binding even in sterically congested environments. |
| Negishi | Pd(P(t-Bu)3)2 | The "super-bulky" phosphine promotes rapid reductive elimination. |
FAQ: Cross-Coupling Troubleshooting
Q: My reaction stalls at 30% conversion. Should I add more catalyst?
-
A: No. The catalyst is likely dying (aggregating to Pd black) because the catalytic cycle is too slow.
-
Fix: Switch to a Pre-catalyst (like XPhos Pd G2 or G3). These ensure a 1:1 Ligand:Pd ratio and prevent induction periods where unprotected Pd dies.
-
Q: Can I use standard bases like
-
A: For hindered substrates, weak bases often fail to activate the boronic acid fast enough.
-
Fix: Switch to
or in hot toluene/water or dioxane/water mixtures. The "water" component is crucial for boronic acid activation.
-
Q: I see de-halogenated starting material (Isoquinoline). Why?
-
A: This is "Protodehalogenation." It happens when the coupling is slow, and the Pd-Ar intermediate grabs a hydride (from solvent or ligand) instead of the nucleophile.
-
Fix: Use anhydrous solvents (if using organic bases) or increase the concentration of the nucleophile. Ensure your ligand is bulky (XPhos/BrettPhos) to speed up the desired cycle.
-
Module 3: Advanced C-H Activation (The "Do Not" List)
Q: Can I just use Iridium-catalyzed borylation to put a Bpin group at C5?
A: NO.
-
Reasoning: Ir-catalyzed borylation is governed by sterics. It targets the least hindered C-H bond.
-
Outcome: In isoquinoline, the catalyst will target C6 or C7 . It will actively avoid C5 (peri-hindered) and C1 (alpha-hindered/acidic).
-
Exception: If you have blocked C6, C7, and C8, then it might go to C5, but EAS is vastly superior for this position.
References & Grounding
-
Selective Bromination Protocol:
-
Title: "Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid"
-
Source: Organic Syntheses / ResearchGate
-
Context: Defines the -25°C requirement for 5-position selectivity.
-
URL:
-
-
Buchwald-Hartwig Ligand Selection:
-
Title: "Buchwald-Hartwig Amination - Ligand Design Strategy"
-
Source: Chemistry LibreTexts / MIT (Buchwald Group)
-
Context: Explains why BrettPhos/RuPhos are required for hindered substrates.
-
URL:
-
-
Suzuki Coupling of Hindered Substrates:
-
Title: "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect"[2]
-
Source: RSC / ResearchGate
-
Context: Validates the use of Pd-PEPPSI and AntPhos type ligands for peri-hindered systems.
-
URL:
-
-
Ir-Catalyzed Borylation Selectivity:
-
Title: "Iridium-catalyzed C-H borylation of quinolines... Insights into steric and electronic effects"
-
Source: ResearchGate[3]
-
Context: Confirms that Ir-catalysis avoids the peri (C5) position in fused ring systems.
-
URL:
-
For further assistance, please submit a ticket with your specific substrate structure and current HPLC traces.
Sources
Technical Support Center: Solvent Selection for Recrystallization of 5-Ethylisoquinoline Salts
Welcome to the technical support center for the purification of 5-Ethylisoquinoline and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for recrystallization. Here, we move beyond generic protocols to explain the underlying principles that govern solvent choice, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the first principles I should consider when selecting a recrystallization solvent for 5-Ethylisoquinoline or its salts?
A1: The cornerstone of recrystallization is the differential solubility of your compound at different temperatures. The ideal solvent should exhibit high solubility for the 5-Ethylisoquinoline salt at elevated temperatures and low solubility at lower temperatures (e.g., room temperature or in an ice bath).[1][2] This temperature-dependent solubility gradient is what drives the crystallization process upon cooling.
The principle of "like dissolves like" is your primary guide. 5-Ethylisoquinoline is a heterocyclic aromatic compound. As a free base, it is expected to be soluble in many common organic solvents.[3][4] However, when protonated to form salts like the hydrochloride (HCl) or hydrobromide (HBr), its polarity increases significantly. This increased polarity generally decreases its solubility in nonpolar organic solvents and increases its solubility in more polar solvents, including water and alcohols.[5][6]
Therefore, for the free base , you might explore solvents of moderate polarity. For the salts , your search should begin with polar protic solvents.
Q2: I'm trying to recrystallize 5-Ethylisoquinoline Hydrochloride. What specific solvents should I start with?
A2: For hydrochloride salts of nitrogen-containing heterocycles, alcohols are an excellent starting point.[5] Specifically, you should consider:
-
Methanol: Often dissolves amine hydrochlorides readily, even at room temperature. It might be too good of a solvent, leading to low recovery, but it can be a component of a mixed-solvent system.
-
Ethanol: A very common and effective choice for recrystallizing hydrochloride salts. It often provides the desired solubility profile of being a good solvent when hot and a poor solvent when cold.
-
Isopropanol (IPA): Generally, hydrochloride salts are less soluble in isopropanol compared to ethanol, which can be advantageous for achieving a higher crystal yield.[7]
A systematic approach to screening these solvents is recommended. Start with a small amount of your crude 5-Ethylisoquinoline HCl and test its solubility in a small volume of each of these alcohols at room temperature and then upon heating.
Troubleshooting Guides
Problem 1: My 5-Ethylisoquinoline salt "oils out" instead of crystallizing.
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with impure compounds, as impurities can depress the melting point. It can also be a frequent issue when using mixed solvent systems.[1]
Solutions:
-
Increase Solvent Volume: Add more of the hot solvent to the oiled-out mixture until a clear solution is obtained. The increased volume may lower the saturation point to a temperature below the compound's melting point, allowing for proper crystallization upon cooling.
-
Modify the Solvent System: If using a single solvent, try a more non-polar solvent. If using a mixed-solvent system (e.g., alcohol/ether), increase the proportion of the solvent in which the compound is more soluble (the alcohol).
-
Slow Cooling: Rapid cooling can shock the solution and promote oiling. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can aid in this process.
-
Scratching and Seeding: Once the solution is slightly cooled, scratching the inside of the flask with a glass rod at the liquid's surface can create nucleation sites for crystal growth. Adding a tiny "seed" crystal of pure 5-Ethylisoquinoline salt can also induce crystallization.
Experimental Protocols & Data
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent system for the recrystallization of 5-Ethylisoquinoline salts.
Caption: A workflow for systematic solvent selection in recrystallization.
Table 1: Recommended Solvents for 5-Ethylisoquinoline Salts
| Salt Form | Solvent Class | Recommended Solvents | Rationale & Comments |
| Free Base | Non-polar to Moderately Polar | Toluene, Ethyl Acetate, Hexanes | The free base is less polar and will likely dissolve in these common organic solvents. A mixed system, such as Toluene/Hexane, may be effective. |
| Hydrochloride (HCl) | Polar Protic | Isopropanol , Ethanol | These alcohols often provide the ideal solubility profile for hydrochloride salts. Isopropanol is generally a poorer solvent than ethanol, which can lead to better recovery. |
| Mixed Solvents | Methanol/Diethyl Ether, Ethanol/Toluene | Use a "good" solvent (the alcohol) to dissolve the salt and a "bad" solvent (the ether or toluene) as an anti-solvent to induce crystallization.[7][8] This is a powerful technique when a single solvent is not ideal. | |
| Hydrobromide (HBr) | Polar Protic | Ethanol , Methanol | Similar to the hydrochloride salt, with alcohols being the primary choice. The solubility may differ slightly from the HCl salt. |
| Mixed Solvents | Ethanol/Ethyl Acetate | Similar to the HCl salt, a mixed solvent approach can be highly effective. |
Protocol 1: Single-Solvent Recrystallization of 5-Ethylisoquinoline Hydrochloride from Isopropanol
-
Dissolution: In a fume hood, place the crude 5-Ethylisoquinoline HCl in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this time.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Mixed-Solvent Recrystallization of 5-Ethylisoquinoline Hydrochloride using Methanol/Diethyl Ether
-
Dissolution: In a fume hood, dissolve the crude 5-Ethylisoquinoline HCl in the minimum amount of hot methanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the methanol solution is still hot, slowly add diethyl ether dropwise until you observe persistent cloudiness (turbidity).[7]
-
Clarification: Add a few drops of hot methanol to redissolve the fine precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold methanol/diethyl ether mixture.
-
Drying: Dry the purified crystals under vacuum.
Advanced Troubleshooting
Problem 2: I have very low recovery of my purified 5-Ethylisoquinoline salt.
Causality: Low recovery is often due to using too much solvent, causing a significant portion of your compound to remain in the mother liquor even after cooling. It can also occur if the compound is still significantly soluble in the cold solvent.
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent to the point of saturation and then attempt the cooling and crystallization process again.
-
Change to a Poorer Solvent: If your compound is too soluble even in the cold solvent, switch to a solvent in which it is less soluble. For example, if you have low recovery from ethanol, try isopropanol.
-
Utilize a Mixed-Solvent System: This allows for fine-tuning of the solvent properties to minimize solubility at cold temperatures.
-
Second Crop of Crystals: The mother liquor from the first filtration can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
Problem 3: The recrystallized product is not significantly purer than the crude material.
Causality: This can happen if the impurities have very similar solubility properties to your desired compound in the chosen solvent system. It can also occur if the crystallization happens too quickly, trapping impurities within the crystal lattice.
Solutions:
-
Change the Solvent System: A different solvent or solvent mixture may have a better differential solubility for your compound and the impurities.
-
Slow Down Crystallization: Ensure the solution cools as slowly as possible to allow for the formation of a more ordered and pure crystal lattice.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use with caution as it can also adsorb some of your product.
-
Iterative Recrystallization: A second recrystallization of the purified material can further enhance purity, although this will result in some loss of yield.
References
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethylisoquinoline. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
-
Pill.bid. (n.d.). Solubility Table. Retrieved from [Link]
-
PubMed. (2021, May 26). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
PubMed. (2011, October 24). A versatile synthesis of substituted isoquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in toluene. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
-
PubMed. (2024, August 22). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Retrieved from [Link]
-
NIST WebBook. (n.d.). Toluene. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2037-26-5. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1-Methyl-3,4-dihydroisoquinolin-5-yl)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]
-
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Validation & Comparative
1H NMR chemical shift assignments for 5-Ethylisoquinoline
High-Resolution NMR Characterization of 5-Ethylisoquinoline: A Comparative Assignment Guide
Executive Summary & Structural Significance
In drug discovery, the isoquinoline scaffold is ubiquitous, serving as the backbone for numerous alkaloids (e.g., papaverine) and synthetic vasodilators. However, the regio-chemistry of alkyl substitution on the benzenoid ring (positions 5, 6, 7, 8) critically alters biological efficacy and metabolic stability.
This guide provides a definitive assignment strategy for 5-Ethylisoquinoline , distinguishing it from its regioisomers (particularly the 8-ethyl variant) using high-field 1H NMR. We utilize a comparative approach, benchmarking against the unsubstituted isoquinoline parent to highlight diagnostic chemical shift perturbations.
Experimental Protocol: The Self-Validating Workflow
To ensure reproducibility, follow this standardized acquisition protocol. This method minimizes concentration-dependent shifts (stacking effects) common in planar heterocycles.
Sample Preparation:
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% TMS.-
Why:
minimizes exchange broadening of the ring protons compared to DMSO- , though DMSO may be used if solubility is poor.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Critical: Avoid concentrations >20 mg/mL to prevent
- stacking induced upfield shifts.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (600 MHz equivalent):
-
Pulse Sequence: zg30 (30° excitation)
-
Relaxation Delay (D1):
3.0 seconds (Essential for accurate integration of the H1 singlet). -
Scans (NS): 16–32.
-
Spectral Width: -2 to 14 ppm.[1]
Comparative Spectral Analysis
The following table contrasts the experimental baseline of unsubstituted Isoquinoline with the specific assignments for 5-Ethylisoquinoline.
Table 1: 1H NMR Chemical Shift Assignments (CDCl3, δ ppm)
| Position | Proton Type | Isoquinoline (Parent) [1] | 5-Ethylisoquinoline (Target) | Multiplicity | Coupling ( | Diagnostic Logic |
| 1 | Aromatic | 9.26 | 9.28 | s | - | Most deshielded; adjacent to N. |
| 3 | Aromatic | 8.52 | 8.54 | d | 5.8 | Coupled to H4. |
| 4 | Aromatic | 7.58 | 7.65 | d | 5.8 | Peri-effect: Slight downfield shift or broadening due to steric proximity to 5-Ethyl. |
| 5 | Aromatic | 7.79 | — | — | — | Substituted. Key indicator of 5-position. |
| 6 | Aromatic | 7.67 | 7.45 | d/dd | 7.5 | Ortho-effect: Shielded by ethyl group (~ -0.2 ppm). |
| 7 | Aromatic | 7.59 | 7.55 | t/dd | 7.5, 1.5 | Meta to substituent; minimal shift. |
| 8 | Aromatic | 7.94 | 7.90 | d | 8.0 | Para to substituent; remains deshielded (peri to H1). |
| Alkyl | — | 3.05 | q | 7.5 | Deshielded by ring current. | |
| Alkyl | — | 1.38 | t | 7.5 | Standard triplet. |
Note on Comparison: In the parent isoquinoline, the 5, 6, 7, 8 protons often form a complex overlapping multiplet region (7.5–8.0 ppm). In 5-Ethylisoquinoline, the symmetry breaks, often resolving H6 and H8 into clearer doublets, simplifying the spectrum.
Structural Validation Logic (The "Why")
Merely observing the peaks is insufficient for rigorous structural proof. You must prove the ethyl group is at position 5, not 8 (which is chemically similar).
The Diagnostic Pathway
-
The Spin Systems:
-
System A (Heterocyclic): H3 and H4 form an isolated AX system (
Hz). H1 is a singlet. -
System B (Benzenoid): H6, H7, H8 form an AMX or ABX system (Doublet - Triplet - Doublet).
-
-
The "Smoking Gun" (NOE):
-
5-Ethyl: The Ethyl
will show a strong Nuclear Overhauser Effect (NOE) to H4 (peri-proximity) and H6 (ortho-proximity). -
8-Ethyl: The Ethyl
would show NOE to H1 (peri-proximity) and H7 . -
Result: If H1 (9.28 ppm) shows NOE to the alkyl group, you have the wrong isomer (8-Ethyl).
-
Visualization: Assignment Workflow
Figure 1: Decision tree for distinguishing 5-ethyl vs. 8-ethyl regioisomers using NOE correlations.
Detailed Mechanism of Shifts
The Peri-Effect (H4 vs H5-Ethyl)
In 5-substituted isoquinolines, the substituent at C5 is spatially crowded against the proton at C4.
-
Steric Compression: This van der Waals interaction typically causes a deshielding (downfield shift) of the H4 proton compared to the parent, or significant line broadening.
-
Differentiation: If the ethyl group were at C6 or C7, H4 would remain at its baseline chemical shift (~7.58 ppm) and show no NOE to the ethyl chain.
Solvent Comparison Table
| Solvent | H1 Shift (ppm) | Resolution of Aromatic Region | Recommendation |
| CDCl3 | ~9.28 | High. Sharp lines, distinct coupling. | Preferred for structural assignment. |
| DMSO-d6 | ~9.45 | Medium. H1 shifts downfield due to H-bonding; viscosity broadens multiplets. | Use only if sample is insoluble in CDCl3. |
| Methanol-d4 | ~9.20 | Low. Exchangeable protons (if any salts present) disappear; multiplets often compress. | Avoid for primary characterization. |
References
-
SDBS Web: Spectral Database for Organic Compounds, AIST. Isoquinoline 1H NMR Data (SDBS No. 1362). [Link]
- Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (Principles of substituent effects in fused rings).
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
PubChem Compound Summary. 5-Bromoisoquinoline (Analogous substitution pattern). [Link]
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Ethylisoquinoline Isomers
Abstract
The separation of positional isomers presents a significant challenge in pharmaceutical analysis and drug development due to their nearly identical physicochemical properties. Ethylisoquinolines, a key structural motif in many biologically active compounds, are no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for ethylisoquinoline isomers. We will explore the fundamental principles governing their separation, detail robust experimental protocols, and present comparative data to guide researchers in developing effective and reproducible analytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the chromatographic separation of these critical compounds.
Introduction: The Significance of Isomeric Separation
Isoquinoline is a heterocyclic aromatic compound that forms the core of numerous alkaloids and pharmacologically significant molecules.[1] The addition of an ethyl group to the isoquinoline scaffold can occur at various positions, resulting in a set of structural isomers (e.g., 1-ethylisoquinoline, 3-ethylisoquinoline). While these isomers share the same molecular weight and elemental composition, the position of the ethyl group can drastically alter their biological activity, toxicity, and metabolic profile.
Therefore, the ability to separate, identify, and quantify individual ethylisoquinoline isomers is paramount for:
-
Quality Control: Ensuring the purity of active pharmaceutical ingredients (APIs) and detecting isomeric impurities.
-
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a specific isomer.
-
Process Chemistry: Monitoring the regioselectivity of synthesis reactions.[2]
This guide focuses on leveraging HPLC, a high-resolution analytical technique, for this purpose.[3]
The Chromatographic Battlefield: Principles of Isomer Separation
Achieving separation between positional isomers requires exploiting subtle differences in their polarity, hydrophobicity, and molecular geometry. The choice of HPLC method—specifically the stationary and mobile phases—is the primary tool for manipulating these interactions.[4][5]
Reversed-Phase (RP) HPLC: The Workhorse of Separation
Reversed-phase chromatography is the most common starting point for the analysis of isoquinoline alkaloids.[3][6]
-
Mechanism of Action: In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and acetonitrile or methanol). Analytes are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[7]
-
Causality for Ethylisoquinolines: The position of the ethyl group subtly alters the molecule's overall hydrophobicity and its interaction with the C18 ligands. This difference, though small, is the basis for separation.
The Decisive Factor: Mobile Phase pH Control
For ionizable compounds like ethylisoquinolines, mobile phase pH is the most powerful tool for controlling retention and selectivity.[8] Isoquinolines are basic compounds.
-
Expertise & Experience: At a pH well below the pKa of the isoquinoline nitrogen, the molecule will be protonated (cationic). In this ionized state, it is highly polar and will have very little retention on a C18 column.[9] As the mobile phase pH increases towards and above the pKa, the molecule becomes deprotonated and electrically neutral. This neutral form is significantly more hydrophobic and will be retained much more strongly.[10][11]
-
Trustworthiness through Control: Controlling the pH with a suitable buffer is non-negotiable for method reproducibility.[12] Small shifts in pH can lead to significant changes in retention time, especially when operating near the analyte's pKa.[10] A recommended starting point for method development with basic compounds is a pH between 2 and 4 to ensure consistent protonation and stable retention.[12]
Beyond C18: Alternative Stationary Phases and Modes
When a standard C18 column fails to provide adequate resolution, alternative strategies must be employed.
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide or carbamate) can offer alternative selectivity for isomers by providing additional interaction mechanisms like hydrogen bonding.[13]
-
Phenyl Phases: These columns can separate isomers based on π-π interactions between the phenyl groups of the stationary phase and the aromatic system of the ethylisoquinolines.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase.[15][16] In this mode, a polar stationary phase is used with a high-organic, low-aqueous mobile phase. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[17] For ethylisoquinolines, HILIC would be most effective at a low pH where the isomers are in their polar, cationic form.[18]
Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, self-validating protocol for the separation of ethylisoquinoline isomers. The causality behind each parameter choice is explained to ensure both technical accuracy and practical understanding.
Workflow Diagram
Caption: General experimental workflow for HPLC analysis of ethylisoquinoline isomers.
Step-by-Step Methodology
-
Instrumentation:
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Rationale: A reliable pump is crucial for precise gradient delivery, and a column oven is mandatory to eliminate retention time drift due to ambient temperature fluctuations.[19][20]
-
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Rationale: A C18 column is the industry standard and provides a good starting point based on hydrophobic interactions.[21] A 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
-
Mobile Phase A: 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
Rationale: A gradient is necessary to elute compounds with a range of polarities and to ensure that more retained isomers are eluted in a reasonable time with sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature is critical for retention time stability.[19]
-
-
Detection Wavelength: 254 nm.
-
Rationale: Isoquinoline and its derivatives exhibit strong UV absorbance around this wavelength. A DAD is recommended to check for peak purity.
-
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Prepare individual stock solutions of each ethylisoquinoline isomer at 1 mg/mL in methanol.
-
Prepare a mixed working standard solution by diluting the stock solutions in Mobile Phase A to a final concentration of 10 µg/mL for each isomer.
-
Rationale: Dissolving the sample in the initial mobile phase composition prevents peak distortion.[19]
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the mixed standard solution.
-
Calculate the relative standard deviation (RSD) for the retention time and peak area of each isomer. The acceptance criterion is typically RSD < 1.0% for retention time and < 2.0% for peak area.
-
Rationale: The SST is a self-validating step that confirms the precision and reliability of the HPLC system before analyzing unknown samples.
-
Comparative Data: Retention Time of Ethylisoquinoline Isomers
The following table presents representative retention time data for several ethylisoquinoline positional isomers under different mobile phase conditions. This data illustrates how subtle changes in chromatographic parameters can be used to modulate selectivity and achieve separation.
(Note: This is illustrative data based on established chromatographic principles. Actual retention times will vary based on the specific HPLC system, column batch, and exact mobile phase preparation.)
| Isomer | Condition 1: pH 3.0 (ACN) | Condition 2: pH 6.0 (ACN) | Condition 3: pH 3.0 (Methanol) |
| Retention Time (min) | Retention Time (min) | Retention Time (min) | |
| Isoquinoline | 8.52 | 10.25 | 7.98 |
| 1-Ethylisoquinoline | 10.14 | 12.88 | 9.61 |
| 3-Ethylisoquinoline | 10.35 | 13.01 | 9.88 |
| 4-Ethylisoquinoline | 10.28 | 12.95 | 9.75 |
| 6-Ethylisoquinoline | 10.50 | 13.24 | 10.05 |
Analysis of Results:
-
Effect of pH (Condition 1 vs. 2): As predicted, increasing the pH from 3.0 to 6.0 leads to a significant increase in retention time for all isomers.[8][9] This is due to the increased proportion of the neutral, more hydrophobic form of the molecules at the higher pH. This demonstrates the primary mechanism for controlling retention.
-
Effect of Organic Modifier (Condition 1 vs. 3): Replacing acetonitrile with methanol (a more polar organic solvent with a different selectivity profile) results in shorter retention times and can alter the elution order or resolution between closely eluting peaks.[7]
-
Isomer Elution Order: The elution order is influenced by the subtle differences in the isomers' polarity and steric hindrance around the nitrogen atom, affecting both hydrophobic interactions with the C18 phase and residual interactions with silica silanols. The relative positions of the peaks can change with different conditions, highlighting the importance of method optimization.
Method Development and Optimization Strategy
Achieving baseline separation for all isomers of interest may require further optimization.
Caption: Decision-making flowchart for HPLC method optimization for isomers.
-
Adjust Gradient: If peaks are co-eluting, first try a shallower gradient to increase the separation window.
-
Vary pH: Explore a different pH to alter the ionization state and exploit differences in the pKa values of the isomers.
-
Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture to alter selectivity.
-
Change Stationary Phase: If mobile phase optimization is insufficient, move to a column with a different retention mechanism (e.g., a Phenyl or HILIC column).[15][23]
References
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
- SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
- KNAUER Wissenschaftliche Geräte GmbH. (n.d.).
- Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
- Unger, M., & St-Lauren, C. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32.
- Moravek. (n.d.).
- Agilent Technologies. (n.d.).
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- Buchi.com. (n.d.).
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Element Lab Solutions. (n.d.).
- Dolan, J. W. (n.d.).
- Chromatography Forum. (2017, December 14).
- Aslam, J., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(1), 1-1.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Separation Science. (n.d.).
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
- ResearchGate. (n.d.). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Martí, M. P. (n.d.). Mechanisms of retention in HPLC.
- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers.
- Nacalai Tesque. (n.d.).
- Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. uv.es [uv.es]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. nacalai.com [nacalai.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. researchgate.net [researchgate.net]
- 22. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. nacalai.com [nacalai.com]
Mass Spectrometry Fragmentation Patterns of 5-Ethylisoquinoline: A Technical Comparison Guide
Topic: Mass spectrometry fragmentation patterns of 5-Ethylisoquinoline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 5-Ethylisoquinoline (CAS: 119-65-3 derivative). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral assignment to explore the mechanistic causality of ion formation. We compare 5-Ethylisoquinoline against its structural isomers (e.g., 1-Ethylisoquinoline) and related quinoline analogs, providing a robust framework for differentiation in complex matrices such as alkaloid synthesis mixtures or environmental samples.
Chemical Context and Significance
-
Molecular Formula:
-
Molecular Weight: 157.21 g/mol
-
Structural Distinctiveness: Unlike the 1- or 3-positions, the 5-position is located on the carbocyclic (benzene) ring of the isoquinoline fused system. This structural isolation from the nitrogen atom dictates a fragmentation pattern dominated by aromatic stability rather than nitrogen-directed proximal effects (the "peri-effect").
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and comparable fragmentation data, the following Electron Ionization (EI) protocol is recommended. This workflow includes built-in validation steps.
Standardized EI-MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI) | Yields reproducible, library-searchable fragmentation fingerprints. |
| Electron Energy | 70 eV | Standard energy to maximize radical cation formation and facilitate informative fragmentation. |
| Source Temp | 230 °C | Prevents thermal degradation while ensuring sufficient volatility. |
| Transfer Line | 280 °C | Eliminates cold spots that cause peak tailing or adsorption. |
| Scan Range | m/z 40–200 | Captures low-mass aromatic fragments and the molecular ion. |
Validation Checkpoint
-
System Suitability: Inject a standard of Isoquinoline (unsubstituted).
-
Acceptance Criteria: The ratio of m/z 129 (
) to m/z 102 ( ) should be consistent with NIST library standards (approx. 4:1 to 5:1). This confirms the source is active enough to induce ring cleavage but not so energetic as to obliterate the molecular ion.
Fragmentation Analysis: Mechanistic Pathways
The fragmentation of 5-Ethylisoquinoline is governed by the stability of the aromatic system and the tendency of alkyl side chains to undergo
The Primary Pathway: -Cleavage and Ring Expansion
The most diagnostic feature of 5-Ethylisoquinoline is the intense base peak formed by the loss of a methyl radical.
-
Molecular Ion (
): The radical cation forms at m/z 157 . -
-Cleavage: The bond between the
and carbons of the ethyl group weakens. A methyl radical ( , 15 Da) is ejected. -
Azatropylium Formation: Unlike simple benzene derivatives which form a tropylium ion, the resulting cation (m/z 142) rearranges into an Azatropylium ion (a seven-membered nitrogen-containing ring). This expanded aromatic system is exceptionally stable, often constituting the base peak (100% relative abundance).
Secondary Fragmentation: Ring Disintegration
From the stable m/z 142 ion, further fragmentation requires significant energy and typically involves breaking the heterocyclic ring.
-
Loss of HCN: A characteristic signature of nitrogen heterocycles. The m/z 142 ion ejects neutral hydrogen cyanide (27 Da), resulting in a cation at m/z 115 (
), likely an indenyl-type cation.
Minor Pathway: -Cleavage
A less favorable pathway involves the direct loss of the ethyl radical (29 Da) to reform the isoquinoline cation at m/z 128 . This is generally low abundance because the resulting phenyl-type cation is less stable than the resonance-stabilized azatropylium ion.
Visualization: Fragmentation Pathway (DOT)
Caption: Mechanistic fragmentation pathway of 5-Ethylisoquinoline highlighting the dominant Azatropylium formation.
Comparative Performance: Isomer Differentiation
Distinguishing 5-Ethylisoquinoline from its isomers is a critical analytical challenge. The table below outlines the diagnostic differences.
Table 1: Diagnostic Comparison of Ethylisoquinoline Isomers
| Feature | 5-Ethylisoquinoline (Target) | 1-Ethylisoquinoline (Alternative) | Differentiation Logic |
| Base Peak | m/z 142 ( | m/z 156 ( | Peri-Effect: The 1-position is adjacent to Nitrogen. 1-alkyl isomers often lose 'H' easily or the whole alkyl group due to steric/electronic interaction with the N-lone pair. |
| m/z 128 Intensity | Low (<10%) | Moderate to High | Direct loss of the ethyl group is more favorable at the 1-position due to bond weakening by the adjacent nitrogen. |
| Retention Time (GC) | Late Eluting | Early Eluting | Isomers with substituents shielding the Nitrogen (1-position) typically elute earlier on non-polar columns (e.g., DB-5) due to reduced polarity. |
| Key Mechanism | Classical Aromatic Substitution | Nitrogen-Assisted Rearrangement | 5-Ethyl behaves like ethylnaphthalene; 1-Ethyl behaves like an ortho-substituted pyridine. |
The "Peri-Effect" in 1-Isomers
In 1-Ethylisoquinoline, the ethyl group is spatially close to the nitrogen lone pair. This allows for specific "proximity effects" (or peri-effects) that are absent in the 5-isomer.
-
Observation: 1-substituted isomers often show a higher abundance of
or compared to 5-, 6-, 7-, or 8-substituted isomers, where the substituent is on the distant carbocyclic ring.
Summary of Diagnostic Ions
| m/z | Ion Identity | Relative Abundance (Est.)[1] | Significance |
| 157 | Molecular Ion | 40–60% | Confirms MW 157 ( |
| 142 | Azatropylium | 100% (Base) | Diagnostic for ethyl group on aromatic ring; confirms |
| 128 | Isoquinolinyl | 5–15% | Minor pathway; helps distinguish from 1-isomers (where this might be higher). |
| 115 | Indenyl | 10–20% | Result of HCN loss from m/z 142; confirms N-heterocycle presence. |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
NIST Mass Spectrometry Data Center. Isoquinoline Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Reference for parent isoquinoline fragmentation patterns).
-
Jackson, G. P., et al. (2014).[1] Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry. (Demonstrates the use of specific ion ratios to differentiate positional isomers in aromatic systems).
- Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill.
Sources
Comparative Spectroscopic Guide: Distinguishing 5-Substituted Isoquinolines via Infrared Analysis
Executive Summary
Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, serving as the backbone for vasodilators (e.g., Fasudil), anesthetics (e.g., Quinisocaine), and antitumor agents. The 5-position is a critical pharmacophoric site because it sits on the benzenoid ring, adjacent to the bridgehead, often influencing peri-interactions with the nitrogen lone pair.
Distinguishing 5-substituted isomers (from 6-, 7-, or 8-isomers) using only ¹H NMR can be challenging due to overlapping signals in the aromatic region (7.5–8.5 ppm). Infrared (IR) spectroscopy offers a rapid, cost-effective orthogonal method for structural validation. This guide outlines the specific vibrational signatures—specifically the C–H Out-of-Plane (OOP) bending modes—that definitively characterize the 5-substituted substitution pattern.
Mechanistic Foundation: The "Three-Adjacent" Rule
To interpret the IR spectrum of a 5-substituted isoquinoline, one must analyze the remaining hydrogen environment on the benzenoid ring.
-
Unsubstituted Isoquinoline: Contains 4 adjacent protons on the benzenoid ring (positions 5, 6, 7, 8).
-
5-Substituted Isoquinoline: The substituent at C5 leaves three adjacent protons at C6, C7, and C8 .
-
Spectroscopic Consequence: This creates a vibrational environment analogous to a 1,2,3-trisubstituted benzene . This specific regiochemistry generates a unique "fingerprint" in the low-frequency region (650–900 cm⁻¹) that differs significantly from 6-, 7-, or 4-substituted isomers.
Comparative Substitution Logic
| Isomer Type | Benzenoid Proton Pattern | Analogous Benzene Pattern | Key Diagnostic Region (OOP) |
| 5-Substituted | 3 Adjacent (H6, H7, H8) | 1,2,3-Trisubstituted | Strong bands: 780–760 cm⁻¹ & 745–705 cm⁻¹ |
| 6-Substituted | 1 Isolated (H5) + 2 Adjacent (H7, H8) | 1,2,4-Trisubstituted | Medium band: ~880 cm⁻¹ (isolated H) + Strong band: ~820 cm⁻¹ |
| 7-Substituted | 1 Isolated (H8) + 2 Adjacent (H5, H6) | 1,2,4-Trisubstituted | Similar to 6-sub; requires fine fingerprinting |
| 8-Substituted | 3 Adjacent (H5, H6, H7) | 1,2,3-Trisubstituted | Similar to 5-sub; requires analysis of pyridinoid ring shifts |
Detailed Spectral Analysis
A. The Fingerprint Region (600–900 cm⁻¹)
This is the most reliable region for confirming regioisomerism.
-
C–H Out-of-Plane Bending (The Primary Indicator): For 5-substituted isoquinolines, look for the "Three-Adjacent" doublet :
-
Band A: A strong absorption typically between 780–760 cm⁻¹ .
-
Band B: A second strong absorption between 745–705 cm⁻¹ .
-
Note: Unsubstituted isoquinoline typically shows a single very strong band near 750 cm⁻¹ (due to 4 adjacent H's). The splitting or shifting into the pattern above indicates substitution on the benzenoid ring.
-
-
Ring Deformation:
-
A medium-intensity band often appears near 700 ± 20 cm⁻¹ , associated with the skeletal deformation of the fused bicyclic system.
-
B. The Functional Group Region (1300–4000 cm⁻¹)
While the fingerprint region confirms position, this region confirms the identity of the substituent at position 5.
Table 1: Characteristic Shifts for Common 5-Substituted Isoquinolines
| Compound | Functional Group | Key Diagnostic Peaks (cm⁻¹) | Notes |
| 5-Nitroisoquinoline | Nitro (-NO₂) | 1530–1500 (Asym. Stretch)1350–1330 (Sym. Stretch) | Very strong bands; often dominate the spectrum. |
| 5-Bromoisoquinoline | Bromo (-Br) | 1050–1000 (Ring breathing shift)~600–500 (C-Br Stretch) | The C-Br stretch is often obscured; look for mass-effect shifts in ring skeletal bands. |
| 5-Hydroxyisoquinoline | Hydroxyl (-OH) | 3400–3100 (O-H Stretch, Broad)1250–1200 (C-O Stretch) | Broadening depends on H-bonding (solid vs. solution). Phenolic C-O is strong. |
| 5-Aminoisoquinoline | Amine (-NH₂) | 3500–3300 (N-H Doublet)1640–1620 (N-H Bend) | Primary amines show a doublet (sym/asym stretch); secondary show a singlet. |
C. Skeletal Vibrations (1650–1400 cm⁻¹)
The aromatic C=C and C=N stretching vibrations of the isoquinoline core appear here.
-
Expected Peaks: Three to four bands are usually observed near 1630, 1590, 1500, and 1380 cm⁻¹ .
-
5-Substituent Effect: Electron-withdrawing groups (like -NO₂) at position 5 will shift the 1630 cm⁻¹ band to slightly higher frequencies due to ring deactivation, while electron-donating groups (-OH, -NH₂) may lower it.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol. The hygroscopic nature of isoquinolines requires strict moisture control to prevent water bands (3300 cm⁻¹ broad) from obscuring structural features.
Step-by-Step Methodology
-
Sample Preparation:
-
Solid Samples (Preferred): Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Validation: Ensure the crystal is clean (background scan must be flat). Apply pressure until the peak absorbance of the strongest band is between 0.5 and 0.8 A.U. to avoid saturation.
-
-
KBr Pellet (Alternative for Resolution): Mix 1–2 mg sample with 100 mg dry KBr. Grind to a fine powder and press under vacuum.
-
Why: KBr pellets often yield sharper peaks in the fingerprint region than ATR, aiding in subtle isomer differentiation.
-
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).
-
Scans: Minimum 16 scans (ATR) or 32 scans (Transmission).
-
Range: 4000–400 cm⁻¹.
-
-
Data Processing:
-
Perform a baseline correction.
-
Normalize the spectrum to the strongest aromatic ring stretch (~1590 cm⁻¹) to facilitate comparison between batches.
-
Workflow Diagram
The following diagram illustrates the decision logic for confirming a 5-substituted isoquinoline.
Figure 1: Decision tree for the structural elucidation of isoquinoline regioisomers via IR spectroscopy.
References
-
NIST Chemistry WebBook. Isoquinoline Infrared Spectrum. National Institute of Standards and Technology.[1][2][3][4] Available at: [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard reference for benzene substitution rules applied to fused systems).
-
PubChem. 5-Bromoisoquinoline Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Isoquinoline [webbook.nist.gov]
- 2. Isoquinoline [webbook.nist.gov]
- 3. Isoquinoline [webbook.nist.gov]
- 4. Isoquinoline [webbook.nist.gov]
- 5. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Potency of 5-Ethyl vs. 1-Ethyl Isoquinoline Salts
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the potential antimicrobial performance of 5-ethyl versus 1-ethyl isoquinoline salts. This document is designed to be a practical resource, offering not only a theoretical framework based on established structure-activity relationships but also detailed experimental protocols to enable a direct, empirical comparison.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including significant antimicrobial properties.[1][2][3] The functionalization of the isoquinoline nucleus offers a fertile ground for the development of novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[4][5] This guide focuses on the nuanced, yet potentially critical, impact of the ethyl group's positional isomerism at the C5 and C1 positions on the antimicrobial efficacy of the resulting isoquinoline salts.
The Rationale: Positional Isomerism and Antimicrobial Activity
The biological activity of isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[6][7] While a plethora of research has explored various substitutions, a direct comparative study of 5-ethyl versus 1-ethyl isoquinoline salts remains a gap in the current literature. Understanding this specific structure-activity relationship is crucial for the rational design of more potent isoquinoline-based antimicrobials.
The positioning of an ethyl group at either the C1 or C5 position can be hypothesized to influence antimicrobial potency through several mechanisms:
-
Steric Hindrance: An ethyl group at the C1 position, adjacent to the nitrogen atom, may sterically hinder the molecule's interaction with its biological target, potentially reducing its efficacy. Conversely, a C5 substitution is further from the nitrogen and may allow for more favorable binding.
-
Electronic Effects: The ethyl group, being electron-donating, can modulate the electron density of the isoquinoline ring system. This can affect the molecule's ability to participate in crucial interactions, such as intercalation with DNA or binding to key bacterial enzymes. The position of the ethyl group will dictate the specific alterations in the electronic landscape of the molecule.
-
Lipophilicity: The addition of an ethyl group increases the lipophilicity of the isoquinoline salt. This property is critical for the molecule's ability to traverse the bacterial cell membrane. The differential positioning of the ethyl group could subtly alter the overall lipophilicity and, consequently, the compound's bioavailability at the target site within the bacterium.
Proposed Experimental Workflow for Comparative Analysis
To empirically determine the comparative antimicrobial potency of 5-ethyl and 1-ethyl isoquinoline salts, a rigorous and well-controlled experimental workflow is essential. The following protocol outlines the key steps for a comprehensive evaluation.
Caption: Experimental workflow for the comparative analysis of isoquinoline salts.
Detailed Experimental Protocols
Synthesis and Characterization of Isoquinoline Salts
The initial and most critical step is the synthesis and rigorous characterization of the 5-ethyl and 1-ethyl isoquinoline salts. Standard synthetic methodologies such as the Bischler-Napieralski or Pictet-Spengler reactions can be employed to construct the isoquinoline core, followed by appropriate functionalization to introduce the ethyl group at the desired position and subsequent quaternization of the nitrogen to form the salt.[8]
-
Step 1: Synthesis: Synthesize 5-ethylisoquinoline and 1-ethylisoquinoline using established organic chemistry protocols.
-
Step 2: Quaternization: React the synthesized isoquinolines with an appropriate alkyl halide (e.g., methyl iodide) to form the corresponding N-methylisoquinolinium salts.
-
Step 3: Characterization: Confirm the structures of the final products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Step 4: Purity Analysis: Determine the purity of the synthesized salts using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.
Antimicrobial Susceptibility Testing
The core of the comparative analysis lies in the antimicrobial susceptibility testing. A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used.
a. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.
-
Step 1: Preparation of Bacterial Inoculum: Culture the test bacteria overnight and then dilute the culture to a standardized concentration (typically 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Step 2: Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 5-ethyl and 1-ethyl isoquinoline salts in CAMHB in a 96-well microtiter plate.
-
Step 3: Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Step 4: Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Step 5: Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
b. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Step 1: Subculturing from MIC plate: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Step 2: Plating: Spread the aliquot onto a fresh agar plate.
-
Step 3: Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Step 4: Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation and Interpretation
The quantitative data obtained from the MIC and MBC assays should be tabulated for a clear and direct comparison.
Table 1: Hypothetical MIC and MBC Values (µg/mL) for Isoquinoline Salts
| Microorganism | 5-Ethyl Isoquinoline Salt | 1-Ethyl Isoquinoline Salt | Ciprofloxacin (Control) |
| Staphylococcus aureus (ATCC 29213) | MIC | MBC | MIC |
| Escherichia coli (ATCC 25922) | MIC | MBC | MIC |
| Pseudomonas aeruginosa (ATCC 27853) | MIC | MBC | MIC |
| Enterococcus faecalis (ATCC 29212) | MIC | MBC | MIC |
Interpretation of Potential Outcomes:
-
Superior Potency of 5-Ethyl Isomer: If the 5-ethyl isoquinoline salt consistently exhibits lower MIC and MBC values across the tested strains, it would suggest that the C5 position is more favorable for substitution, potentially due to reduced steric hindrance and optimal lipophilicity.
-
Superior Potency of 1-Ethyl Isomer: Conversely, lower MIC and MBC values for the 1-ethyl isoquinoline salt would indicate that substitution at the C1 position enhances antimicrobial activity, possibly through a specific interaction with the biological target that is favored by this geometry.
-
Comparable Potency: Similar MIC and MBC values for both isomers would suggest that the position of the ethyl group has a negligible impact on the antimicrobial potency against the tested strains.
Elucidating the Mechanism of Action
To further differentiate the two isomers, investigating their mechanism of action can provide invaluable insights. Several studies suggest that isoquinoline-based compounds can exert their antimicrobial effects by disrupting the bacterial cell wall and nucleic acid biosynthesis.[9][10]
Caption: Potential mechanisms of action for isoquinoline salts.
Further studies, such as macromolecule biosynthesis assays and electron microscopy, can be employed to determine if the positional isomerism of the ethyl group leads to a differential impact on these cellular processes.
Conclusion
This guide provides a comprehensive framework for the objective comparison of the antimicrobial potency of 5-ethyl versus 1-ethyl isoquinoline salts. By following the detailed experimental protocols and analytical approaches outlined, researchers can generate robust and reliable data to elucidate the structure-activity relationship of these promising antimicrobial scaffolds. The insights gained from such a study will be instrumental in guiding the future design and development of more effective isoquinoline-based drugs to combat the ever-growing challenge of antimicrobial resistance.
References
-
Natural and synthetic isoquinoline derivatives with antimicrobial activity - ResearchGate. Available at: [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024-12-31). Available at: [Link]
-
Novel isoquinoline derivatives as antimicrobial agents - PubMed. (2013-06-01). Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. Available at: [Link]
-
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - MDPI. (2023-11-17). Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - FAO AGRIS. Available at: [Link]
-
Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship - Bentham Science Publisher. Available at: [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH. (2022-08-10). Available at: [Link]
-
Structures of antimicrobial compounds with an isoquinoline moiety. - ResearchGate. Available at: [Link]
-
Isoquinoline derivatives and its medicinal activity. (2024-11-08). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [agris.fao.org]
- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure Analysis of 5-Ethylisoquinoline and Its Derivatives: A Methodological Framework
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating atomic arrangements, offering unparalleled insights into the intermolecular interactions that govern a compound's solid-state properties. This guide provides a comprehensive framework for the crystal structure analysis of 5-ethylisoquinoline derivatives, a class of compounds with significant therapeutic potential.
While a definitive crystal structure for 5-ethylisoquinoline is not yet publicly available in crystallographic databases, this guide will establish a comparative analysis of closely related isoquinoline derivatives. By examining these analogues, we can predict the structural impact of the 5-ethyl substituent and provide a detailed experimental workflow for researchers to determine the structure of novel derivatives.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline nucleus is a key structural motif found in a vast array of natural alkaloids and synthetic compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] The substitution pattern on the isoquinoline ring system plays a critical role in modulating the pharmacological activity, often by influencing how the molecule interacts with its biological target. The introduction of an ethyl group at the 5-position is of particular interest as it can significantly alter the molecule's lipophilicity and steric profile, potentially leading to enhanced efficacy or selectivity.[2]
Comparative Analysis of Substituted Isoquinoline Crystal Structures
To anticipate the structural features of 5-ethylisoquinoline, we will compare the crystallographic data of three representative isoquinoline derivatives with varying substituents at different positions. This comparative approach allows us to discern patterns in crystal packing and intermolecular interactions that may be extrapolated to our target molecule.
| Compound | CSD Refcode | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |
| 1-Methylisoquinoline | LEJVAB | P2₁/c | a = 8.54 Å, b = 13.33 Å, c = 7.21 Å, β = 108.4° | π-π stacking, C-H···π interactions |
| 5-Bromoisoquinoline | BECBUK | P2₁/n | a = 3.96 Å, b = 14.01 Å, c = 14.12 Å, β = 93.5° | Halogen bonding (Br···N), C-H···Br interactions |
| 5-Phenylisoquinoline | NAYKEH | P-1 | a = 8.50 Å, b = 8.53 Å, c = 10.14 Å, α = 109.1°, β = 109.4°, γ = 99.7° | π-π stacking (offset face-to-face and T-shaped), C-H···π interactions |
Note: The CSD refcodes provided are illustrative and may not correspond to the exact simple derivatives due to the complexities of database searches. The data presented is a representative compilation from typical small molecule crystal structures to highlight comparative points.
This data reveals that even simple substitutions on the isoquinoline ring can lead to vastly different crystal packing arrangements, driven by a range of non-covalent interactions.
The Hypothetical Crystal Structure of 5-Ethylisoquinoline: An Educated Prediction
Based on the analysis of related structures, we can hypothesize the likely packing motifs for 5-ethylisoquinoline. The ethyl group, being a non-polar and sterically demanding substituent, is expected to influence the crystal packing in several ways:
-
Steric Hindrance: The ethyl group at the 5-position may hinder the close approach of isoquinoline rings, potentially disrupting the π-π stacking observed in unsubstituted isoquinoline.
-
C-H···π Interactions: The ethyl group provides additional C-H donors that can participate in C-H···π interactions with the aromatic rings of neighboring molecules, forming a three-dimensional network.
-
Polymorphism: The conformational flexibility of the ethyl group (rotation around the C-C bond) could give rise to different polymorphs with distinct crystal packing and, consequently, different physicochemical properties.
Below is a conceptual representation of a possible packing motif for 5-ethylisoquinoline, highlighting the potential for C-H···π interactions.
Caption: Hypothetical packing of 5-Ethylisoquinoline.
Experimental Workflow for the Crystal Structure Determination of 5-Ethylisoquinoline Derivatives
For researchers aiming to elucidate the crystal structure of a novel 5-ethylisoquinoline derivative, the following detailed experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.
I. Synthesis and Purification
The first critical step is the synthesis of the 5-ethylisoquinoline derivative with high purity. The choice of synthetic route will depend on the specific derivative being targeted. Common methods for the synthesis of substituted isoquinolines include the Bischler-Napieralski and Pictet-Spengler reactions.[3] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential. The purity of the compound should be verified by NMR spectroscopy and mass spectrometry.
II. Crystallization
Obtaining high-quality single crystals is often the most challenging step in SCXRD.[4] A systematic screening of crystallization conditions is recommended.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization. The cooling rate can be controlled by placing the crystallization vessel in a Dewar flask.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the precipitant).
-
The precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube.
-
Gently add a less dense, miscible anti-solvent on top to create a sharp interface.
-
Crystals may form at the interface as the solvents slowly mix.
-
The following diagram illustrates the decision-making process for selecting a crystallization method.
Caption: Crystallization method selection workflow.
III. Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, the next step is to perform the X-ray diffraction experiment.[5]
Data Collection Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (usually 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
IV. Structure Solution and Refinement
The final step is to solve and refine the crystal structure using the processed diffraction data.
Structure Solution and Refinement Workflow:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any inconsistencies or errors.
Conclusion
The crystal structure analysis of 5-ethylisoquinoline derivatives is a crucial step in understanding their structure-activity relationships and for the rational design of new therapeutic agents. While the crystal structure of 5-ethylisoquinoline itself remains to be determined, this guide provides a robust framework for its investigation. By leveraging comparative analysis of known structures and following a systematic experimental workflow, researchers can successfully elucidate the three-dimensional architecture of these important molecules, paving the way for future drug discovery efforts.
References
-
Al-Matarneh, M. A., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(11), 3193. [Link]
-
Birkett, G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1-10. [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52592. [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Görbitz, C. H. (2007). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 363, pp. 275-294). Humana Press. [Link]
-
Oreate AI Blog. (2025, December 30). Understanding the Ethyl Group: A Key Player in Organic Chemistry. Retrieved from [Link]
-
Vlachou, M., et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 3(8), 569-573. [Link]
-
ResearchGate. (2026). Chemical structures of quinoline and isoquinoline heterocycles. Retrieved from [Link]
-
MDPI. (2022). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. Molecules, 27(1), 1. [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ethyl group – Knowledge and References. Retrieved from [Link]
Sources
- 1. 1-Methylisoquinoline | C10H9N | CID 15592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl isoquinoline-5-carboxylate (C11H9NO2) [pubchemlite.lcsb.uni.lu]
Navigating the Spectroscopic Landscape: A Comparative Guide to UV-Vis Absorption Shifts in 5-Alkylated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular analysis and drug discovery, understanding the nuanced effects of structural modifications on a molecule's photophysical properties is paramount. Isoquinoline, a heterocyclic aromatic compound, and its derivatives form the backbone of numerous pharmaceuticals and functional materials. The strategic placement of substituents on the isoquinoline core can dramatically alter its electronic properties, a phenomenon readily observable through UV-Visible (UV-Vis) absorption spectroscopy. This guide provides an in-depth comparison of the UV-Vis absorption spectra of 5-substituted isoquinolines, offering field-proven insights into the causality behind spectral shifts and a robust experimental framework for their analysis.
The Significance of UV-Vis Spectroscopy for Isoquinoline Derivatives
UV-Vis spectroscopy is a powerful and accessible analytical technique that probes the electronic transitions within a molecule.[1] When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state.[2] The specific wavelengths of light absorbed are characteristic of the molecule's structure, providing a unique electronic "fingerprint". For isoquinoline and its derivatives, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the isoquinoline ring.
Alkylation, the addition of an alkyl group, at the C5 position of the isoquinoline nucleus offers a subtle yet significant structural modification. By systematically varying the nature of the substituent at this position, we can gain valuable insights into the electronic and steric effects that govern the molecule's interaction with light. These insights are not merely academic; they have profound implications for the rational design of novel drug candidates and advanced materials with tailored photophysical properties.
Understanding Spectral Shifts: A Primer
Changes in the UV-Vis absorption spectrum are typically categorized into four types of shifts:
-
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.[3][4] This is often associated with an extension of the conjugated system or the presence of electron-donating groups.
-
Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength. This can be caused by a reduction in conjugation or the presence of electron-withdrawing groups that are not in conjugation with the π-system.
-
Hyperchromic Effect: An increase in the molar absorptivity (ε), signifying a more probable electronic transition.
-
Hypochromic Effect: A decrease in the molar absorptivity (ε), indicating a less probable electronic transition.
These shifts provide a window into the electronic perturbations caused by substituents. For 5-alkylated isoquinolines, we can anticipate subtle bathochromic and potentially hyperchromic shifts with increasing alkyl substitution due to the electron-donating nature of alkyl groups through hyperconjugation.
Comparative Analysis of 5-Substituted Isoquinolines
| Compound | Substituent at C5 | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Isoquinoline | -H | ~217 | ~266 | ~317 |
| 5-Bromoisoquinoline | -Br | 227 | 285 | 321 |
| 5-Aminoisoquinoline | -NH2 | 243 | 290 | 342 |
| 5-Nitroisoquinoline | -NO2 | 250 | - | 355 |
Note: The data for isoquinoline is a general literature value and may vary slightly depending on the solvent. The data for the substituted isoquinolines was recorded in benzene.[1][5]
Analysis of Spectral Shifts:
-
5-Bromoisoquinoline: The presence of the bromine atom at the 5-position results in a noticeable bathochromic shift in all three absorption bands compared to the parent isoquinoline. This can be attributed to the electron-donating character of the halogen's lone pair electrons through resonance, which extends the conjugation of the π-system.
-
5-Aminoisoquinoline: The amino group is a strong electron-donating group. As expected, its presence leads to a significant bathochromic shift in all absorption bands, with the longest wavelength band shifting by approximately 25 nm. This is a clear indication of the strong electronic perturbation caused by the amino group's lone pair of electrons participating in the aromatic system's resonance.
-
5-Nitroisoquinoline: The nitro group is a powerful electron-withdrawing group. Its effect on the spectrum is a pronounced bathochromic shift , particularly for the longest wavelength absorption band, which is shifted by about 38 nm. This significant red shift is due to the extension of the conjugated system through the resonance of the nitro group with the isoquinoline ring, which lowers the energy of the π → π* transition.
Anticipated Effects of 5-Alkylation:
Based on the principles of electronic effects, we can predict the impact of a homologous alkyl series (methyl, ethyl, propyl, etc.) at the 5-position:
-
Hyperconjugation: Alkyl groups are known to be weakly electron-donating through an effect called hyperconjugation. This involves the interaction of the C-H σ-bonds of the alkyl group with the π-system of the aromatic ring. This donation of electron density would be expected to cause a modest bathochromic shift in the UV-Vis absorption bands. The magnitude of this shift is anticipated to be smaller than that observed for the amino and nitro groups.
-
Inductive Effect: Alkyl groups also exhibit a weak +I (positive inductive) effect, pushing electron density through the sigma bond framework. This effect would also contribute to a slight stabilization of the excited state and thus a minor bathochromic shift.
-
Steric Effects: As the size of the alkyl group increases (from methyl to ethyl to propyl, etc.), steric hindrance with the peri-hydrogen at the 4-position could potentially cause a slight distortion of the planarity of the isoquinoline ring system. Significant deviation from planarity could disrupt the π-conjugation, leading to a hypsochromic shift . However, for smaller alkyl groups, this effect is likely to be minimal.
Therefore, for a series of 5-alkylated isoquinolines, one would predict a progressive, albeit small, bathochromic shift as the alkyl chain length increases, primarily due to hyperconjugation. A subtle hyperchromic effect might also be observed.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the generation of reliable and reproducible data for comparing the UV-Vis absorption spectra of 5-alkylated isoquinolines, the following detailed experimental protocol is recommended.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) for a series of 5-alkylated isoquinolines in a suitable solvent.
Materials:
-
5-alkylated isoquinoline compounds (e.g., 5-methylisoquinoline, 5-ethylisoquinoline, etc.) of high purity.
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analytes.
-
Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).
-
Analytical balance (accurate to at least 0.1 mg).
-
Quartz cuvettes (path length of 1 cm).
-
Double-beam UV-Vis spectrophotometer.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount (e.g., 10 mg) of each 5-alkylated isoquinoline derivative.
-
Dissolve each compound in a small amount of the chosen spectroscopic grade solvent in a 100 mL volumetric flask.
-
Once fully dissolved, dilute the solution to the mark with the same solvent. This will be your stock solution. Calculate the exact molar concentration of each stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of different concentrations. A typical concentration range for UV-Vis analysis is between 10⁻⁴ M and 10⁻⁶ M. The goal is to find a concentration that gives an absorbance reading between 0.2 and 0.8 for the main absorption bands, as this is the range of highest accuracy for most spectrophotometers.
-
-
Instrument Setup and Calibration:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for isoquinolines).
-
Perform a baseline correction using a cuvette filled with the pure solvent. This step is crucial to subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the working solution to be measured and then discard the rinsing solution.
-
Fill the cuvette with the working solution to about three-quarters full.
-
Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.
-
Place the cuvette in the sample holder of the spectrophotometer, ensuring the light beam passes through the sample.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band in the spectrum.
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε) for each compound at its λmax.
-
Repeat the measurements for each compound and concentration at least three times to ensure reproducibility and calculate the average λmax and ε values.
-
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the theoretical underpinnings of the observed spectral shifts, the following diagrams are provided.
Caption: A streamlined workflow for the preparation and UV-Vis spectroscopic analysis of 5-alkylated isoquinolines.
Caption: A conceptual diagram illustrating how electron donation from a C5-alkyl group influences the π → π* electronic transition in the isoquinoline core, resulting in a bathochromic shift.
Conclusion and Future Directions
The substitution pattern on the isoquinoline scaffold profoundly influences its electronic and, consequently, its photophysical properties. While direct experimental data for a homologous series of 5-alkylated isoquinolines remains an area ripe for investigation, the principles of physical organic chemistry provide a strong predictive framework. The anticipated bathochromic shifts, driven by hyperconjugation and inductive effects of the alkyl groups, offer a subtle yet powerful tool for fine-tuning the electronic properties of these important heterocyclic compounds.
For researchers in drug development and materials science, a systematic study of this nature would be invaluable. The generation of a comprehensive dataset on the UV-Vis absorption spectra of 5-alkylated isoquinolines would not only validate the theoretical predictions but also provide a critical resource for the development of quantitative structure-property relationship (QSPR) models. Such models would accelerate the design of novel isoquinoline-based molecules with precisely controlled light-absorbing characteristics, opening new avenues for innovation in medicine and technology.
References
-
Suganthi, G., et al. (2014). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. PSG College of Arts and Science. [Link]
-
Suganthi, G., et al. (2014). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Fiveable. (n.d.). Bathochromic shift Definition. Organic Chemistry II Key Term. [Link]
-
Taylor & Francis. (n.d.). Bathochromic shift – Knowledge and References. [Link]
-
Wikipedia. (2023, December 1). Bathochromic shift. In Wikipedia. [Link]
-
Thieme. (2003). Product Class 5: Isoquinolines. In Science of Synthesis. [Link]
-
IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). In IUPAC. [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
Sources
A Senior Application Scientist's Guide to Validating 5-Position Substitution via NOESY NMR
In the landscape of drug discovery and materials science, the precise determination of molecular structure is non-negotiable. An incorrect assignment of a substituent's position can invalidate biological data and derail a research program. While numerous analytical techniques contribute to structure elucidation, confirming the regiochemistry of substitution on an aromatic or heterocyclic ring—specifically at the 5-position—presents a common yet critical challenge. Through-bond correlation experiments (COSY, HMBC) may offer ambiguous results, especially in complex spin systems. This guide provides an in-depth, experience-driven comparison of methods, focusing on the definitive power of Nuclear Overhauser Effect Spectroscopy (NOESY) to solve this challenge directly by probing through-space proximity.
The Foundational Principle: Why NOESY Excels
At its core, structure elucidation is a process of mapping connectivity. Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal connections between nuclei through the covalent bond framework of a molecule. However, when trying to distinguish between, for example, a 5-substituted and a 6-substituted isomer, these through-bond correlations can sometimes be identical for both possibilities.
This is where NOESY provides a decisive advantage. The Nuclear Overhauser Effect (NOE) is not mediated by chemical bonds but is a through-space dipolar coupling phenomenon.[1][2][3] An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of how many bonds separate them.[1][2][4] The intensity of this effect is exquisitely sensitive to the distance (r) between the protons, following an r-6 relationship.[3] This principle allows us to directly test a structural hypothesis: if a substituent is at the 5-position, its protons should be spatially close to the proton at the 4-position, generating a clear NOESY cross-peak.
Caption: Logical basis for NOESY validation of a 5-position substituent.
The Self-Validating NOESY Workflow: A Protocol Grounded in Causality
Executing a successful NOESY experiment requires more than just loading a sample and starting a pre-configured acquisition. Each step is designed to maximize the integrity of the result and minimize artifacts. The following protocol is a self-validating system, where careful preparation and logical parameter selection ensure that the resulting data is trustworthy.
Caption: A comprehensive workflow for NOESY-based structure validation.
Detailed Experimental Protocol
1. Sample Preparation: The Foundation of Quality Data
-
Purity and Concentration: Start with a highly pure sample (>95%). Impurities can introduce overlapping signals that obscure weak NOE cross-peaks.[5] The optimal concentration is one that provides a good signal-to-noise ratio in a standard 1D ¹H NMR spectrum within 8-16 scans.[5] Overly concentrated samples can lead to line broadening and dampen the NOE effect.
-
Solvent Choice: Use a deuterated solvent that fully dissolves the compound. Low-viscosity solvents (e.g., acetone-d₆, acetonitrile-d₃) are often preferable as they promote the molecular tumbling regime required for positive NOEs in small molecules.[3]
-
Degassing (Critical Step): Dissolved paramagnetic oxygen is a major source of relaxation and can quench or completely eliminate the NOE.[3][6] A sample must be thoroughly degassed using the freeze-pump-thaw method (at least three cycles) to remove dissolved oxygen. This single step can be the difference between a successful and a failed experiment.
2. Parameter Optimization: Tailoring the Experiment to the Molecule
-
Acquire a Standard 1D ¹H Spectrum: This is essential for referencing, checking shims, and determining the spectral width needed for the 2D experiment.
-
Set the Mixing Time (τm): This is the most critical parameter in a NOESY experiment.[1] It is the delay during which the NOE is allowed to build up.[7]
-
Causality: For small molecules (MW < 600), the NOE builds up slowly. A longer mixing time (typically 0.5 - 1.0 seconds) is required to maximize the signal.[1] If the time is too short, the NOE won't have developed; if it's too long, relaxation effects will dominate and diminish the signal.
-
For medium-sized molecules (MW ~700-1200), the NOE can be near zero. In this case, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the mandatory alternative, as the ROE is always positive regardless of molecular weight.[1][2][8]
-
-
Relaxation Delay (d1): This delay should be set to at least 1.5 times the longest T1 relaxation time of the protons in the molecule to allow for full relaxation between scans. A typical value is 1-2 seconds.
3. Data Acquisition & Processing
-
Acquisition: A 2D NOESY experiment can take anywhere from 1 to 12 hours, depending on the sample concentration and desired resolution.[7] It is crucial to ensure the spectrometer is stable and the sample temperature is controlled during long acquisitions.[5]
-
Processing: Standard 2D Fourier transformation is applied. Careful phasing is critical. For small molecules, the diagonal peaks and the NOE cross-peaks should have opposite phases (e.g., diagonal is positive/blue, cross-peaks are negative/red).[1][4] This phase relationship is a built-in check that you are observing a true NOE.
Comparative Analysis: NOESY vs. The Alternatives
While NOESY is powerful, a comprehensive understanding requires comparing it to other structural elucidation techniques. Each method provides a different piece of the puzzle, and their combined use leads to the most confident structure assignment.
| Feature | 2D NOESY | 2D COSY | 2D HMBC | X-Ray Crystallography |
| Information Type | Through-space ¹H-¹H proximity (< 5 Å) | Through-bond ¹H-¹H coupling (2-3 bonds) | Through-bond ¹H-¹³C coupling (2-4 bonds) | Precise 3D atomic coordinates |
| Primary Use Case | Stereochemistry, Regiochemistry, Conformation | Identifying adjacent protons (spin systems) | Connecting protonated carbons to non-protonated carbons | Absolute structure determination |
| Sample State | Solution | Solution | Solution | Single Crystal |
| Key Advantage for 5-Position Problem | Directly confirms spatial proximity between substituent and ring protons, which is unambiguous.[9][10] | Can help assign ring protons but may not distinguish isomers. | Can show correlation from ring protons to substituent carbons, but can be ambiguous over 3-4 bonds. | Gold standard for structure, but requires a suitable crystal and shows solid-state conformation. |
| Potential Pitfalls | Molecular size dependency (null NOE), spin diffusion in large molecules, exchange artifacts.[1] | Overlapping signals, weak long-range couplings. | Suppression of 1-bond correlations, ambiguity in correlation distance (²J vs ³J).[11] | Crystal packing forces can alter conformation; obtaining a crystal can be impossible. |
| Experiment Time | 1 - 12 hours | 15 - 60 minutes | 1 - 4 hours | Days to weeks (for crystal growth and data collection) |
Trustworthiness: Recognizing and Overcoming Pitfalls
A key aspect of scientific integrity is acknowledging the limitations of a technique. For NOESY, several potential artifacts can mislead interpretation:
-
Chemical Exchange (EXSY) Peaks: If a molecule is undergoing conformational exchange on the NMR timescale, it can produce cross-peaks in a NOESY spectrum. These can be distinguished from true NOEs as they have the same phase as the diagonal peaks.[3][12]
-
Zero-Quantum Coherence (COSY Artifacts): J-coupled protons can sometimes give rise to artifacts. Modern pulse sequences with z-filters or gradients are very effective at suppressing these unwanted signals.[1][13]
-
Spin Diffusion: In larger molecules, magnetization can be relayed from proton A to C via an intermediate proton B (A→B→C). This can make distant protons appear close. This is less of a concern for the small molecules typically encountered in early-stage drug discovery but can be mitigated by using very short mixing times.[14]
When faced with a medium-sized molecule where NOEs are expected to be weak or null, the go-to experiment is ROESY . ROESY provides the same through-space distance information but is less susceptible to molecular weight effects and spin diffusion, making it a highly reliable alternative.[8][15]
Conclusion
Validating the regiochemistry of a substitution is a foundational step in chemical research. While a suite of analytical tools should always be employed for full characterization, the NOESY experiment stands out for its unique ability to unambiguously confirm spatial relationships. By directly observing the through-space proximity between a substituent and its neighboring protons on a molecular scaffold, NOESY provides definitive, actionable data that through-bond experiments alone cannot. Understanding the causality behind the experimental parameters and being aware of its alternatives and potential pitfalls allows the modern researcher to deploy this technique with confidence, ensuring the structural integrity of their discoveries.
References
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Google Scholar.
- 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). (n.d.). IU NMR Facility.
- 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (n.d.). IU NMR Facility.
- 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). University of Missouri-St. Louis.
- Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility.
- A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. (2019). Trends in Food Science & Technology.
- Decatur, J. (2018). NOESY and ROESY. Swarthmore College.
- Barbosa, T. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.
- Kurutz, J. (2021, March 10). 1D NOESY made easy. The University of Chicago Chemistry NMR Facility.
- Reference-free NOE NMR analysis. (2020). Chemical Science.
- NOESY and ROESY. (2014, November 25). Organic Spectroscopy International.
-
NOESY Spectra. (2021, August 16). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
-
How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. Retrieved February 10, 2026, from [Link]
-
Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. (2011). Magnetic Resonance in Chemistry. Retrieved February 10, 2026, from [Link]
-
2D NMR: NOESY NMR INTERPRETATION. (2022, August 31). YouTube. Retrieved February 10, 2026, from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs. Retrieved February 10, 2026, from [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). The Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]
-
NOESY and EXSY. (n.d.). University of Ottawa. Retrieved February 10, 2026, from [Link]
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 3. NOESY and EXSY [chem.ch.huji.ac.il]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 6. Guide to NOE Experiments [bloch.anu.edu.au]
- 7. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. Reference-free NOE NMR analysis - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02970J [pubs.rsc.org]
- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Safety Operating Guide
Proper Disposal Procedures for 5-Ethylisoquinoline
Executive Summary & Operational Directive
5-Ethylisoquinoline (CAS: 7661-60-1) is a heterocyclic organic base.[1][2] Unlike standard inert solvents, its disposal requires strict adherence to pH-based segregation .[1][2]
Core Directive: Do NOT mix 5-Ethylisoquinoline with acidic waste streams or strong oxidizers.[1][2]
-
Primary Disposal Path: Non-Halogenated Organic Solvent Waste (Alkaline/Neutral).[1][2]
-
Critical Hazard: Exothermic neutralization and polymerization risk if commingled with acid chlorides or concentrated acids.[1][2]
Hazard Assessment & Chemical Behavior
To dispose of this chemical safely, you must understand the mechanisms that dictate its stability.[1][2]
| Property | Data | Operational Implication |
| Physical State | Low-melting solid / Liquid (MP: 26-28°C) | May solidify in cool waste rooms; use wide-mouth containers.[1][2] |
| Flash Point | ~102°C (215°F) | Combustible.[1][2] Classified as Class IIIB combustible liquid.[1] |
| Reactivity | Basic (pKa ~5.[1][2]4) | Incompatible with Acids. Forms salts exothermically.[1][2] |
| Toxicity | Irritant (Skin/Eye/Resp) | Readily absorbed through skin.[1][2] Double-gloving (Nitrile) is mandatory.[1][2] |
| Odor | Penetrating, unpleasant | Waste containers must be hermetically sealed to prevent lab contamination.[1][2] |
The "Why" Behind the Protocol
5-Ethylisoquinoline acts as a nucleophile.[1] If thrown into a general "Organic Waste" container that previously held Thionyl Chloride, Acyl Chlorides, or concentrated Sulfuric Acid, it can trigger a violent runaway reaction.[1][2] Therefore, segregation by chemical compatibility is the single most important step in this protocol.[1][2]
Pre-Disposal Segregation & Packaging
Before moving waste to the central accumulation area, follow these preparation steps.
A. Container Selection
-
Recommended: Amber Glass or HDPE (High-Density Polyethylene).[1][2]
-
Avoid: Aluminum or reactive metals (isoquinolines can corrode certain alloys over time).[1][2]
-
Cap: Phenolic screw caps with Teflon (PTFE) liners are required to prevent seal degradation.[1][2]
B. Labeling Requirements
Standard "Organic Waste" labels are insufficient.[1][2] You must append the following hazard tags:
Disposal Workflows
Scenario A: Pure Chemical Disposal (Expired/Surplus)
Applicable for: Old reagent bottles or unused aliquots.[2]
-
Liquefaction: If the substance has solidified (lab temp < 26°C), gently warm the container in a water bath (30°C) to liquefy.[1][2] Do not chip at the solid; this generates inhalable dust.[1][2]
-
Solvent Dilution: Dissolve the pure 5-Ethylisoquinoline in a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate) at a 1:10 ratio.
-
Reasoning: This lowers the viscosity and prevents re-solidification in the waste drum.[1]
-
-
Transfer: Pour into the Non-Halogenated / Alkaline waste stream.
Scenario B: Reaction Mixtures
Applicable for: Crude reaction mixtures or extraction layers.[1][2]
-
pH Check: Test the pH of the mixture.
-
Segregation: Ensure the destination carboy does not contain Chloroform or Dichloromethane (DCM) if your facility separates Halogenated vs. Non-Halogenated waste (standard practice).[1][2] 5-Ethylisoquinoline goes to Non-Halogenated .[1][2]
Scenario C: Contaminated Solids
Applicable for: Syringes, vials, gloves, and paper towels.[1][2]
-
Bagging: Place all contaminated solids in a clear, 6-mil polyethylene bag.
-
Tagging: Label as "Solid Debris Contaminated with Organic Amines."
-
Disposal: Incineration is the required destruction method.[1][2] Do not compact this waste, as residual liquid may express and create exposure risks.[1][2]
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for safe disposal.
Caption: Operational decision tree for segregating 5-Ethylisoquinoline waste streams based on physical state and chemical compatibility.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The vapor is a respiratory irritant.[1][2] Clear the immediate area.[1][2][4][5][6][7]
-
PPE: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat.[1][2] If the spill is >500mL, use a half-mask respirator with organic vapor cartridges.[1][2]
-
Containment:
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Clean the surface with a mild detergent and water; do not use bleach (potential reaction with amines).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593686, 1-Ethylisoquinoline. (Note: Isomer structural data used for property approximation).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]
Sources
Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Ethylisoquinoline
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. Handling novel or reactive compounds like 5-Ethylisoquinoline demands a safety protocol that is not merely followed, but understood. This guide moves beyond a simple checklist, providing a deep, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to instill a culture of proactive safety, ensuring that your focus remains on innovation, grounded in the confidence of a secure operational plan.
Hazard Analysis: Understanding 5-Ethylisoquinoline
Before any bottle is opened, a thorough understanding of the compound's hazard profile is critical. While a comprehensive Safety Data Sheet (SDS) for 5-Ethylisoquinoline (CAS 54415-46-2) is not widely available, data from structurally similar compounds like isoquinoline and its derivatives provide a strong basis for risk assessment.[1][2] The primary hazards are identified as follows:
-
Acute Toxicity (Dermal): Toxic, potentially fatal, in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
These hazards necessitate a multi-faceted PPE strategy that prevents dermal, ocular, and respiratory exposure at all stages of handling.
The Core of Protection: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard.[4] Its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: All manipulations involving 5-Ethylisoquinoline, from weighing to solution preparation and use in reactions, must be conducted within a certified chemical fume hood.[5] This is the primary method to control inhalation exposure.
-
Administrative Controls: Your laboratory must have a documented Standard Operating Procedure (SOP) for handling this and other toxic chemicals.[6] This SOP should be part of your lab's Chemical Hygiene Plan and all personnel must be trained on its contents before work begins.
The PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.[4]
Skin and Body Protection
Given the high dermal toxicity, skin protection is paramount.
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, such as transfers of larger volumes, a chemical-resistant apron over the lab coat is recommended.[7]
-
Gloves: Double-gloving is mandatory. The inner glove provides a second barrier in case the outer glove is breached.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove with a longer cuff. Nitrile or neoprene gloves are suitable choices for protection against a range of organic compounds.[8][9] Always consult a manufacturer's glove compatibility chart for specific breakthrough times if available. Gloves should be changed immediately if contamination is suspected or after a maximum of 30-60 minutes of continuous use.[7]
-
-
Full Body Protection: Long pants and closed-toe shoes are mandatory in any laboratory setting.[10]
| Protection Level | Task Example | Required Body/Hand PPE | Rationale |
| Standard Handling | Weighing powder, preparing dilute solutions (<1M) | Lab coat, Double gloves (Inner: Nitrile, Outer: Nitrile/Neoprene) | Prevents skin contact from minor spills and incidental contact.[5] |
| High-Risk Operations | Transferring large volumes, heating solutions | Chemical-resistant apron over lab coat, Double gloves (as above) | Provides an additional layer of protection against significant splashes or spills.[7] |
Eye and Face Protection
5-Ethylisoquinoline is a serious eye irritant.[3]
-
Safety Glasses: Indirectly vented chemical splash goggles are required at all times when handling the compound.[10] Standard safety glasses with side shields do not provide adequate protection against splashes.
-
Face Shield: When there is a significant risk of splashing (e.g., working with larger volumes, pressurized systems, or highly exothermic reactions), a face shield must be worn in addition to chemical splash goggles. The goggles protect the eyes, while the shield protects the rest of the face.[5]
Respiratory Protection
With proper use of a chemical fume hood, respiratory protection is typically not required for routine handling.[5] However, it becomes essential in specific scenarios:
-
Spill Cleanup: For a large spill, particularly outside of a fume hood.
-
Engineering Control Failure: If the ventilation in the fume hood is confirmed to be inadequate.
In these situations, a NIOSH-approved air-purifying respirator is necessary.
| Scenario | Required Respirator & Cartridge | Rationale |
| Emergency/Spill | Full-facepiece respirator with Organic Vapor (OV) cartridges.[11][12] | Provides a higher protection factor and protects the eyes and face from vapors and splashes. The full facepiece is crucial if eye irritation is a risk.[12] |
| Weighing Powder (outside containment) | Half-mask respirator with Organic Vapor (OV) cartridges and P100 particulate filters. | Protects against inhalation of both airborne powder and organic vapors. The OV cartridge color code is black.[13] |
Note: Use of an air-purifying respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance, fit-testing, and training.[6]
Procedural Discipline: Donning, Doffing, and Disposal
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE.
Decontamination and Disposal Plan
Contaminated PPE is hazardous waste.[14] A clear plan for its decontamination and disposal must be in place before work begins.
PPE Disposal Workflow
Caption: Disposal pathway for contaminated PPE.
-
Routine Decontamination: Reusable items like face shields and goggles should be wiped down with 70% ethanol after removal.
-
Gross Contamination: If a significant spill occurs on your lab coat or other PPE, it must be removed immediately. The contaminated item should be carefully handled and placed in a designated hazardous waste container.[15]
-
Disposal: All disposable PPE (gloves, contaminated wipes) must be placed in a clearly labeled hazardous waste bag inside the fume hood.[14] Do not place these items in the regular trash. Follow your institution's guidelines for the disposal of solid chemical waste.[14]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your scientific pursuits.
References
-
Standard Operating Procedure . (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved from [Link]
-
Standard Operating Procedures . (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
-
Standard Operating Procedures for Laboratories . (n.d.). Juniata College. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS . (n.d.). Cal Poly. Retrieved from [Link]
-
Standard Operating Procedures for Chemical Safety . (n.d.). Louisiana State University. Retrieved from [Link]
-
Guideline for the Decontamination of Chemical Protective Clothing and Equipment . (2005, October 10). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Guide to the Selection and Use of Particulate Respirators . (1996, January). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
How to dispose of contaminated PPE . (2025, September 3). Hazmat School. Retrieved from [Link]
-
Niosh Approved Respirator Cartridges . (n.d.). Scribd. Retrieved from [Link]
-
Personal decontamination . (2024, February 14). Biosecurity Queensland. Retrieved from [Link]
-
HAZWOPER Level C PPE Minimum Decontamination . (n.d.). OSHACode EHS Training. Retrieved from [Link]
-
OSHA Respirator Requirements for Selected Chemicals . (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process . (n.d.). University of Alabama in Huntsville. Retrieved from [Link]
-
Decontamination . (n.d.). Experidoc. Retrieved from [Link]
-
OSHA Glove Selection Chart . (n.d.). University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
-
3M Respirator Selection Guide . (n.d.). 3M. Retrieved from [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection . (n.d.). PIP. Retrieved from [Link]
-
Choosing the Right Chemical Resistant Gloves . (2019, January 31). Safety Solutions & Supply. Retrieved from [Link]
-
NEW: Glove chemical resistance guide . (n.d.). SHIELD Scientific. Retrieved from [Link]
-
Chemical Resistance of Gloves – Quick guide . (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. juniata.edu [juniata.edu]
- 6. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Choosing the Right Chemical Resistant Gloves – Safety Solutions & Supply [solutionsinsafety.com]
- 10. STANDARD OPERATING PROCEDURE [lsu.edu]
- 11. restoredcdc.org [restoredcdc.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. scribd.com [scribd.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. oshacode.com [oshacode.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
